(6-Ethoxypyridin-3-yl)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(6-ethoxypyridin-3-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-2-11-8-4-3-7(5-9)6-10-8/h3-4,6H,2,5,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCRMLLUWGBHQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
591771-82-3 | |
| Record name | (6-ethoxypyridin-3-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Lynchpin of Modern Therapeutics: A Technical Guide to the Medicinal Chemistry Applications of (6-Ethoxypyridin-3-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unassuming Power of a Privileged Scaffold
In the vast and intricate landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" – frameworks that exhibit a remarkable propensity for binding to multiple, distinct biological targets. (6-Ethoxypyridin-3-yl)methanamine, a deceptively simple substituted pyridine, represents one such cornerstone. Its unique electronic and steric properties make it a highly sought-after building block in the synthesis of a new generation of therapeutics. This in-depth technical guide, designed for the discerning researcher, will dissect the synthesis, applications, and structure-activity relationships (SAR) of this versatile molecule, with a primary focus on its pivotal role in the development of Neurokinin-1 (NK1) receptor antagonists, exemplified by the blockbuster antiemetic drug, Aprepitant. Furthermore, we will explore its emerging potential in oncology and antimicrobial research, providing a comprehensive overview of its burgeoning significance in modern drug discovery.
Core Synthesis and Derivatization: A Practical Guide
The synthetic accessibility of this compound is a key factor in its widespread use. The most common and efficient route involves a two-step process starting from 6-chloronicotinonitrile.
Synthesis of this compound
A robust and scalable synthesis of the title compound can be achieved through a two-step sequence: nucleophilic aromatic substitution to introduce the ethoxy group, followed by the reduction of the nitrile to the primary amine.
Step 1: Synthesis of 6-Ethoxynicotinonitrile
In this step, the chlorine atom at the 6-position of the pyridine ring is displaced by an ethoxide ion.
-
Protocol:
-
To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol), add 6-chloronicotinonitrile.
-
The reaction mixture is heated at reflux for several hours, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 6-ethoxynicotinonitrile, which can be purified by column chromatography or recrystallization.
-
Step 2: Reduction of 6-Ethoxynicotinonitrile to this compound
The nitrile group is then reduced to a primary amine. Catalytic hydrogenation is the preferred method for this transformation due to its high yield and selectivity.[1]
-
Protocol:
-
Dissolve 6-ethoxynicotinonitrile in an appropriate solvent, such as ethanol or methanol, containing a catalytic amount of Raney Nickel.[2]
-
The reaction mixture is subjected to hydrogenation in a high-pressure reactor (e.g., a Parr hydrogenator) under a hydrogen atmosphere.
-
The reaction is monitored for hydrogen uptake.
-
Upon completion, the catalyst is carefully filtered off, and the solvent is removed under reduced pressure to afford this compound. The product can be further purified by distillation under reduced pressure or by conversion to a salt and recrystallization.
-
Primary Application: A Cornerstone in Neurokinin-1 (NK1) Receptor Antagonism
The most significant medicinal chemistry application of the this compound scaffold is in the development of antagonists for the Neurokinin-1 (NK1) receptor.[3] The NK1 receptor is the primary receptor for the neuropeptide Substance P, which is implicated in a variety of physiological processes, including pain transmission, inflammation, and emesis (vomiting).[3]
The Aprepitant Story: A Clinical Triumph
Aprepitant (Emend®) is a highly selective and potent NK1 receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).[4] The core structure of Aprepitant features a complex morpholine ring system, and the synthesis of this crucial intermediate often utilizes a building block conceptually derived from this compound.
Structure-Activity Relationship (SAR) and Molecular Interactions
The (6-ethoxypyridin-3-yl) moiety plays a critical role in the high affinity and selectivity of Aprepitant and its analogues for the NK1 receptor. Crystal structures of the human NK1 receptor in complex with Aprepitant and other antagonists have provided invaluable insights into the binding mode.[4][5][6][7][8]
-
The 6-Ethoxy Group: This group is nestled within a hydrophobic pocket of the receptor, formed by amino acid residues from transmembrane helices 3, 5, and 6. This hydrophobic interaction acts as a crucial anchor, correctly orienting the rest of the molecule within the binding site.[8] Bioisosteric replacement of the ethoxy group with other alkoxy groups of varying chain lengths can modulate potency and pharmacokinetic properties.[6]
-
The 3-Aminomethyl Group: This part of the scaffold serves as a key attachment point for building out the rest of the pharmacophore. In the synthesis of Aprepitant analogues, this amine is acylated or alkylated to introduce the morpholine or other heterocyclic systems that are essential for potent antagonism. The nitrogen atom of the pyridine ring can also participate in hydrogen bonding interactions with residues in the binding pocket, further stabilizing the ligand-receptor complex.
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. RANEY® nickel-catalyzed reductive N-methylation of amines with paraformaldehyde: theoretical and experimental study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structures of the human neurokinin 1 receptor in complex with clinically used antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crystal structures of the human neurokinin 1 receptor in complex with clinically used antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Research Collection | ETH Library [research-collection.ethz.ch]
- 8. Human substance P receptor binding mode of the antagonist drug aprepitant by NMR and crystallography - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to (6-Ethoxypyridin-3-yl)methanamine: A Versatile Heterocyclic Building Block for Modern Drug Discovery
Introduction
In the landscape of medicinal chemistry, heterocyclic scaffolds form the bedrock of a vast majority of therapeutic agents. Among these, the pyridine ring is particularly prominent due to its unique electronic properties, its ability to engage in hydrogen bonding, and its metabolic stability. This guide focuses on a specific, high-value pyridine derivative: (6-Ethoxypyridin-3-yl)methanamine. This building block offers a compelling combination of features—a hydrogen bond-accepting nitrogen atom, a lipophilic ethoxy group that can modulate physicochemical properties and occupy hydrophobic pockets, and a reactive primary amine handle for straightforward chemical elaboration.
This document serves as a technical resource for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple cataloging of facts to provide a deeper understanding of the causality behind its synthesis and application. We will explore its core properties, detail robust synthetic and derivatization protocols, and contextualize its utility within contemporary drug discovery programs, grounding all claims in authoritative references.
Physicochemical and Structural Properties
The strategic value of this compound begins with its fundamental molecular characteristics. The 6-ethoxy substituent sterically and electronically differentiates the pyridine ring compared to simpler 3-picolylamines, influencing its pKa, lipophilicity, and metabolic profile. The primary amine at the 3-position provides a nucleophilic center and a crucial vector for building out molecular complexity.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Formula | C₈H₁₂N₂O | PubChem[1] |
| Molecular Weight | 152.19 g/mol | PubChem[1] |
| Monoisotopic Mass | 152.09496 Da | PubChem[1] |
| SMILES | CCOC1=NC=C(C=C1)CN | PubChem[1] |
| InChI | InChI=1S/C8H12N2O/c1-2-11-8-4-3-7(5-9)6-10-8/h3-4,6H,2,5,9H2,1H3 | PubChem[1] |
| InChIKey | AMCRMLLUWGBHQF-UHFFFAOYSA-N | PubChem[1] |
| XlogP (Predicted) | 0.4 | PubChem[1] |
The predicted XlogP of 0.4 suggests a favorable balance of hydrophilicity and lipophilicity, a key consideration in designing drug candidates with appropriate ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Synthesis of the Core Building Block
The most direct and widely employed strategy for the synthesis of this compound is the reduction of the corresponding nitrile, 6-ethoxypyridine-3-carbonitrile. This precursor is readily accessible through various established pyridine synthesis methodologies[2]. The reduction of the nitrile to the primary amine is a robust and scalable transformation.
Two primary methodologies are preferred for this conversion, each with distinct advantages regarding selectivity, safety, and scale.
-
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. Raney Nickel is a common and cost-effective choice, though catalysts like palladium on carbon (Pd/C) or rhodium on alumina (Rh/Al₂O₃) can also be effective. This approach is often clean, high-yielding, and avoids the use of metal hydride reagents.
-
Chemical Reduction: The use of powerful hydride-donating reagents, such as Lithium Aluminum Hydride (LiAlH₄) in an ethereal solvent like THF, provides a rapid and effective reduction. An alternative, milder approach involves using sodium borohydride (NaBH₄) in combination with a catalyst like cobalt(II) chloride.
Below is a generalized workflow for the synthesis.
Caption: Key synthetic routes to the target compound.
Detailed Experimental Protocol: Synthesis via Catalytic Hydrogenation
This protocol is a representative procedure based on standard literature methods for nitrile reduction.
Objective: To synthesize this compound from 6-ethoxypyridine-3-carbonitrile.
Reagents & Materials:
-
6-Ethoxypyridine-3-carbonitrile (1.0 eq)
-
Anhydrous Methanol (MeOH) or Ethanol (EtOH)
-
Ammonia (7N solution in MeOH, ~5-10% v/v)
-
Raney Nickel (slurry in water, ~5-10% w/w)
-
Hydrogen gas (H₂)
-
Diatomaceous earth (Celite®)
-
Parr hydrogenation apparatus or similar high-pressure reactor
Procedure:
-
Catalyst Preparation: In a fume hood, carefully wash the Raney Nickel slurry (e.g., 1.0 g) with deionized water (3 x 20 mL) followed by anhydrous ethanol (3 x 20 mL) to remove residual water.
-
Reaction Setup: To a high-pressure reaction vessel, add 6-ethoxypyridine-3-carbonitrile (e.g., 14.8 g, 100 mmol).
-
Solvent Addition: Add the solvent system, typically a solution of ammonia in methanol (e.g., 200 mL of 7N NH₃/MeOH). The presence of ammonia is critical to suppress the formation of secondary amine byproducts.
-
Catalyst Addition: Carefully add the washed Raney Nickel catalyst to the reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon).
-
Hydrogenation: Seal the vessel and connect it to the hydrogenation apparatus. Purge the system with nitrogen several times before introducing hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi).
-
Reaction: Heat the mixture to 40-60 °C and stir vigorously. Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 4-12 hours.
-
Work-up: Once hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of diatomaceous earth (Celite®) to remove the catalyst. Wash the filter cake thoroughly with methanol. Caution: The Raney Nickel filter cake can be pyrophoric and should be kept wet and disposed of properly (e.g., by quenching with dilute acid).
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The resulting oil or solid can be purified further by vacuum distillation or column chromatography on silica gel (eluting with a gradient of Dichloromethane/Methanol/Ammonium Hydroxide) to afford the pure this compound.
Key Chemical Transformations and Reactivity
The synthetic utility of this compound lies in the versatile reactivity of its primary amine. This functional group serves as a robust handle for introducing a wide array of substituents and for linking the pyridine core to other molecular fragments, which is a cornerstone of hit-to-lead optimization in drug discovery[3].
Caption: Core reactions of the primary amine handle.
-
Amide Bond Formation: The reaction with carboxylic acids or their activated derivatives (acyl chlorides, anhydrides) is arguably the most common transformation. Standard peptide coupling reagents like HATU, HOBt/EDC, or PyBOP efficiently mediate this reaction under mild conditions to form a stable amide linkage. This is fundamental for connecting the building block to other fragments in a molecule.
-
Sulfonamide Synthesis: Reaction with various sulfonyl chlorides (R-SO₂Cl) in the presence of a non-nucleophilic base (e.g., triethylamine, DIPEA) readily yields sulfonamides. The sulfonamide group is a valuable pharmacophore, acting as a hydrogen bond donor and acceptor, and is often found in enzyme inhibitors[4].
-
Reductive Amination: Condensation with an aldehyde or ketone followed by in-situ reduction with a mild hydride reagent like sodium triacetoxyborohydride (STAB) is a powerful method for forming secondary or tertiary amines. This reaction allows for the introduction of diverse alkyl and aryl substituents.
-
N-Alkylation: Direct alkylation with alkyl halides can be achieved, though it can sometimes lead to over-alkylation. This method is useful for introducing small alkyl groups like methyl or ethyl.
Utility in Medicinal Chemistry and Drug Discovery
The 6-alkoxy-3-aminomethylpyridine scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous compounds targeting diverse biological pathways. The specific features of this compound make it an attractive choice for lead optimization campaigns.
-
Hydrogen Bonding: The pyridine ring nitrogen is a potent hydrogen bond acceptor, capable of forming key interactions with protein active sites, as seen in many kinase inhibitors where it interacts with the hinge region[3].
-
Modulation of Physicochemical Properties: The ethoxy group at the 6-position provides a handle to tune lipophilicity. Compared to an unsubstituted pyridine, the ethoxy group increases the logP, which can enhance membrane permeability and access to hydrophobic binding pockets. It also serves as a metabolic blocker, preventing potential oxidation at that position.
-
Structural Vector: The aminomethyl linker provides an ideal exit vector from the pyridine ring. It places subsequent functionality away from the core, allowing for probing of larger solvent-exposed regions of a target protein without disrupting the core binding interactions.
-
Applications in CNS and Oncology: The 6-alkoxypyridine motif is found in compounds designed to cross the blood-brain barrier[5]. The overall scaffold is relevant in the development of inhibitors for various enzyme families, including kinases and acetylcholinesterase, which are implicated in cancer and neurodegenerative diseases respectively[6][7]. For instance, derivatives of pyridinyl-methanamine have been explored as acetylcholinesterase inhibitors for potential Alzheimer's disease therapy[7].
Representative Protocol: Amide Coupling
Objective: To couple this compound with a representative carboxylic acid (e.g., 4-fluorobenzoic acid).
Reagents & Materials:
-
This compound (1.0 eq)
-
4-Fluorobenzoic acid (1.05 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
Dissolution: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 4-fluorobenzoic acid (e.g., 147 mg, 1.05 mmol) in anhydrous DMF (5 mL).
-
Activation: Add HATU (418 mg, 1.1 mmol) and DIPEA (0.52 mL, 3.0 mmol) to the solution. Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add a solution of this compound (152 mg, 1.0 mmol) in DMF (2 mL) dropwise to the activated acid mixture.
-
Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching and Extraction: Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aq. NaHCO₃ (2 x 20 mL), water (20 mL), and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide product.
Conclusion
This compound is more than just a chemical reagent; it is a strategically designed building block that offers a pre-packaged solution to several challenges in modern drug design. Its combination of a metabolically robust, hydrogen-bonding pyridine core, a property-modulating ethoxy group, and a highly versatile primary amine handle makes it an invaluable tool for rapidly generating diverse chemical libraries and optimizing lead compounds. The reliable and scalable synthetic routes to this compound further enhance its appeal for both academic research and industrial drug development campaigns. As chemists continue to explore more complex three-dimensional chemical space, such well-characterized and functionalized building blocks will remain essential for accelerating the discovery of next-generation therapeutics.
References
-
PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
-
Wikipedia. Methenamine. Wikimedia Foundation. Available at: [Link]
-
PubChem. Pyridin-3-yl(quinolin-6-yl)methanamine. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (6-phenoxypyridin-3-yl)methanamine. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (6-Methoxy-3-pyridinyl)-pyridin-3-ylmethanamine. National Center for Biotechnology Information. Available at: [Link]
-
Frontiers in Chemistry. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Available at: [Link]
-
PubMed. (2024). Treatment of Organophosphorus Poisoning with 6-Alkoxypyridin-3-ol Quinone Methide Precursors: Resurrection of Methylphosphonate-Aged Acetylcholinesterase. National Library of Medicine. Available at: [Link]
-
PubMed. (2013). Preparation of S14161 and its analogues and the discovery of 6-bromo-8-ethoxy-3-nitro-2H-chromene as a more potent antitumor agent in vitro. National Library of Medicine. Available at: [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. Royal Society of Chemistry. Available at: [Link]
-
Wikipedia. Pyridine. Wikimedia Foundation. Available at: [Link]
- Google Patents. (2006). Anticancer compositions comprising methenamine.
-
PubMed. (2020). Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. National Library of Medicine. Available at: [Link]
-
Technology Networks. (2024). New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery. Available at: [Link]
-
ScienceOpen. (2025). Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry and Computational Simulations. Available at: [Link]
-
PMC. (2012). Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors. National Library of Medicine. Available at: [Link]
-
PMC. (2023). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. National Library of Medicine. Available at: [Link]
-
PMC. (2023). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. National Library of Medicine. Available at: [Link]
- Google Patents. (2007). Synthesis method and intermediates of pyridin-2-yl-methylamine.
-
Discovery of Antimycobacterial Spiro-piperidin-4-ones: An Atom Economic, Stereoselective Synthesis and Biological Intervention. Available at: [Link]
-
Drug Central. methenamine. Available at: [Link]
-
MDPI. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Available at: [Link]
-
Royal Society of Chemistry. (2022). Substituted Pyridines from Isoxazoles: Scope and Mechanism. Available at: [Link]
Sources
- 1. PubChemLite - this compound (C8H12N2O) [pubchemlite.lcsb.uni.lu]
- 2. Pyridines - Wikipedia [en.wikipedia.org]
- 3. scienceopen.com [scienceopen.com]
- 4. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 [mdpi.com]
- 5. Treatment of Organophosphorus Poisoning with 6-Alkoxypyridin-3-ol Quinone Methide Precursors: Resurrection of Methylphosphonate-Aged Acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendant Role of 6-Ethoxypyridine Derivatives in Modern Drug Discovery: A Technical Guide
Introduction: The Strategic Importance of the 6-Ethoxypyridine Scaffold
In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous approved drugs.[1][2] Its unique electronic properties, hydrogen bonding capabilities, and ability to be readily functionalized make it a versatile template for drug design.[3][4] Within this class, 6-alkoxypyridine derivatives have emerged as a particularly promising chemotype. The introduction of an alkoxy group at the 6-position significantly modulates the electronic and steric properties of the pyridine ring, influencing its pharmacokinetic profile and target engagement. This guide will provide an in-depth technical exploration of the therapeutic potential of 6-ethoxypyridine derivatives, a subclass with growing significance in drug discovery. We will delve into their synthesis, mechanisms of action across various therapeutic areas, and the critical experimental protocols for their evaluation, offering a comprehensive resource for researchers in the field. While direct data on 6-ethoxypyridine derivatives is emerging, we will draw upon the closely related and well-studied 6-methoxypyridine derivatives to illustrate key concepts and project therapeutic trajectories.
Synthetic Strategies for 6-Ethoxypyridine Derivatives
The synthesis of 6-ethoxypyridine derivatives can be approached through several established routes, often involving the modification of a pre-existing pyridine ring or the construction of the ring itself. A common strategy involves the nucleophilic substitution of a leaving group at the 6-position of the pyridine ring with an ethoxide source.
For instance, starting from a 6-halopyridine, treatment with sodium ethoxide in a suitable solvent like ethanol or a polar aprotic solvent such as DMF can yield the desired 6-ethoxypyridine derivative. The reactivity of the halide is crucial, with iodides and bromides being more reactive than chlorides.
Another versatile approach involves the construction of the pyridine ring from acyclic precursors. The Hantzsch pyridine synthesis, for example, can be adapted to introduce an ethoxy group at the desired position by using appropriately substituted starting materials.[5]
A representative synthetic scheme for a substituted 2-methoxypyridine, which is analogous to a 6-ethoxypyridine synthesis, is the condensation of chalcones with malononitrile in a basic medium.[6] This method offers a route to highly functionalized pyridine cores.
Therapeutic Potential in Oncology
The 6-ethoxypyridine scaffold has demonstrated significant promise in the development of novel anticancer agents. The therapeutic rationale often lies in the inhibition of key signaling pathways that are dysregulated in cancer, such as those driven by protein kinases.
Mechanism of Action: Kinase Inhibition and Cell Cycle Arrest
Many 6-alkoxypyridine derivatives exert their anticancer effects by acting as potent inhibitors of various protein kinases, which are critical regulators of cell growth, proliferation, and survival.[7] The pyridine nitrogen can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase active site, a common binding motif for kinase inhibitors.
The therapeutic effect of these compounds is often manifested as an arrest of the cell cycle at specific checkpoints, preventing cancer cells from progressing through division. For example, some pyridine derivatives have been shown to induce G2/M phase arrest in cancer cells. This is often followed by the induction of apoptosis, or programmed cell death, a key mechanism for eliminating malignant cells.
dot graph G { layout="dot"; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
"6-Ethoxypyridine Derivative" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Kinase Inhibition" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Cell Cycle Arrest (G2/M)" [fillcolor="#FBBC05", fontcolor="#202124"]; "Apoptosis" [fillcolor="#34A853", fontcolor="#FFFFFF"];
Quantitative Data from Preclinical Studies
While specific data for 6-ethoxypyridine derivatives is still emerging, studies on analogous compounds provide valuable insights into their potential potency. For example, certain methoxynaphthalene derivatives, which share some structural similarities, have shown promising inhibitory activity against colon cancer cell lines.[8]
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 6-methoxynaphthalene derivative | HCT-116 (Colon) | Varies | [8] |
| Pyridine-Urea Hybrid | Various | Varies | [2] |
| Tetralin-6-yl-pyridine | Hela (Cervical) | 3.5 | [9] |
| Tetralin-6-yl-pyridine | MCF7 (Breast) | 4.5 | [9] |
Table 1: Examples of Anticancer Activity of Pyridine-based Compounds
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
To investigate the effect of 6-ethoxypyridine derivatives on the cell cycle, flow cytometry with propidium iodide (PI) staining is a standard and robust method.[10][11][12]
Objective: To determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a 6-ethoxypyridine derivative.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT-116)
-
6-ethoxypyridine derivative (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow for approximately 70-80% confluency at the time of harvest.
-
Treatment: Treat the cells with various concentrations of the 6-ethoxypyridine derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
Harvesting: Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit) to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.[13]
Therapeutic Potential in Inflammatory Diseases
Chronic inflammation is a hallmark of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain neurodegenerative conditions. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is a critical area of research. 6-Ethoxypyridine derivatives have shown potential in this arena, primarily through the modulation of key inflammatory pathways.
Mechanism of Action: Inhibition of Pro-inflammatory Mediators
The anti-inflammatory effects of pyridine derivatives are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.[14][15] This is frequently achieved through the inhibition of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
dot graph G { layout="dot"; rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
"Inflammatory Stimulus (e.g., LPS)" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Macrophage Activation" [fillcolor="#FBBC05", fontcolor="#202124"]; "Upregulation of iNOS and COX-2" [fillcolor="#FBBC05", fontcolor="#202124"]; "Production of NO and Prostaglandins" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Inflammation" [shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; "6-Ethoxypyridine Derivative" [fillcolor="#4285F4", fontcolor="#FFFFFF"];
Quantitative Data from In Vitro Anti-inflammatory Assays
Several studies have reported the anti-inflammatory activity of pyridine derivatives. For instance, some have been shown to significantly inhibit nitric oxide production in LPS-stimulated RAW 264.7 macrophages.[14]
| Compound Class | Assay | IC50 (µM) | Reference |
| Pyridine derivative 7a | NO inhibition in RAW 264.7 cells | 76.6 | [14] |
| Pyridine derivative 7f | NO inhibition in RAW 264.7 cells | 96.8 | [14] |
| Pyrimidine derivative 9a | NO inhibition in RAW 264.7 cells | 83.1 | [14] |
| Pyrimidine derivative 9d | NO inhibition in RAW 264.7 cells | 88.7 | [14] |
Table 2: Examples of Anti-inflammatory Activity of Pyridine and Pyrimidine Derivatives
Experimental Protocol: In Vitro Nitric Oxide (NO) Assay
The Griess assay is a widely used method to measure NO production by quantifying its stable metabolite, nitrite, in cell culture supernatants.
Objective: To evaluate the inhibitory effect of 6-ethoxypyridine derivatives on NO production in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
6-ethoxypyridine derivative
-
Lipopolysaccharide (LPS)
-
Complete cell culture medium
-
Griess reagent (Part A: sulfanilamide solution; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride solution)
-
Sodium nitrite standard solution
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of the 6-ethoxypyridine derivative for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) in the presence of the compound for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix equal volumes of the supernatant and Griess reagent in a new 96-well plate.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration from a standard curve generated with sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-only treated control.
Neuroprotective Potential of 6-Ethoxypyridine Derivatives
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neurons. Oxidative stress and neuroinflammation are key contributors to this neuronal damage.[16] 6-Ethoxypyridine derivatives, with their potential antioxidant and anti-inflammatory properties, are being investigated as potential neuroprotective agents.
Mechanism of Action: Attenuation of Oxidative Stress and Apoptosis
The neuroprotective effects of certain compounds are linked to their ability to scavenge reactive oxygen species (ROS) and inhibit apoptotic pathways in neurons.[17][18] For instance, in models of Parkinson's disease, neurotoxins like 6-hydroxydopamine (6-OHDA) induce neuronal cell death through oxidative stress and apoptosis.[19] Neuroprotective compounds can counteract these effects by upregulating endogenous antioxidant defenses and inhibiting pro-apoptotic proteins.
dot graph G { layout="dot"; rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
"Neurotoxin (e.g., 6-OHDA)" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Oxidative Stress (ROS production)" [fillcolor="#FBBC05", fontcolor="#202124"]; "Mitochondrial Dysfunction" [fillcolor="#FBBC05", fontcolor="#202124"]; "Apoptosis Cascade Activation" [fillcolor="#FBBC05", fontcolor="#202124"]; "Neuronal Cell Death" [shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; "6-Ethoxypyridine Derivative" [fillcolor="#4285F4", fontcolor="#FFFFFF"];
Experimental Protocol: Apoptosis Assay using Annexin V Staining
Annexin V staining is a widely used method to detect early apoptosis.[7][20] During apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.
Objective: To assess the ability of a 6-ethoxypyridine derivative to protect neuronal cells from apoptosis induced by a neurotoxin.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
6-ethoxypyridine derivative
-
Neurotoxin (e.g., 6-OHDA)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture neuronal cells and treat them with the neurotoxin in the presence or absence of the 6-ethoxypyridine derivative for a specified time.
-
Harvesting: Harvest the cells, including any floating cells in the medium.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V Binding Buffer. Add Annexin V-FITC and PI and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Pharmacokinetics and ADMET Profile
For any promising therapeutic candidate, a favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is crucial for its successful development. In silico prediction tools are increasingly used in the early stages of drug discovery to assess the "drug-likeness" of compounds and identify potential liabilities.[3][4][21]
Key ADMET Parameters for 6-Ethoxypyridine Derivatives
-
Absorption: Parameters such as Caco-2 permeability and human intestinal absorption are important predictors of oral bioavailability.
-
Distribution: Plasma protein binding and blood-brain barrier penetration are critical for determining the distribution of the drug in the body and its ability to reach its target.
-
Metabolism: The potential for inhibition or induction of cytochrome P450 (CYP) enzymes is a key consideration to avoid drug-drug interactions.
-
Excretion: The route and rate of elimination of the compound and its metabolites from the body.
-
Toxicity: Prediction of potential toxicities, such as hepatotoxicity or cardiotoxicity, is essential for ensuring the safety of the drug candidate.
Several online platforms and software packages are available for in silico ADMET prediction, which can provide valuable guidance for the optimization of 6-ethoxypyridine derivatives.
Conclusion and Future Directions
The 6-ethoxypyridine scaffold represents a highly promising starting point for the development of novel therapeutics across a range of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. The versatility of its synthesis and the tunability of its physicochemical properties allow for the rational design of compounds with improved potency, selectivity, and pharmacokinetic profiles.
Future research in this area should focus on:
-
Synthesis of diverse libraries of 6-ethoxypyridine derivatives to expand the structure-activity relationship (SAR) understanding.
-
In-depth mechanistic studies to elucidate the specific molecular targets and signaling pathways modulated by these compounds.
-
Comprehensive preclinical evaluation , including in vivo efficacy studies in relevant animal models and detailed pharmacokinetic and toxicology assessments.
The continued exploration of 6-ethoxypyridine derivatives holds significant potential to deliver the next generation of innovative medicines to address unmet medical needs.
References
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]
-
Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. PMC. [Link]
-
Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol. [Link]
-
Protocol of Cell Cycle Staining Flow Cytometry. Creative Biolabs Antibody. [Link]
-
Annexin V Stain Protocol | Flow Cytometry Core | ECU. Brody School of Medicine. [Link]
-
Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. [Link]
-
Assaying cell cycle status using flow cytometry. PMC. [Link]
-
In vitro NLK Kinase Assay. PMC - NIH. [Link]
-
In vitro kinase assay. Bio-protocol. [Link]
-
In vitro kinase assay. Protocols.io. [Link]
-
An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals. [Link]
-
How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]
-
Synthesis, antimicrobial evaluation, ADMET prediction, molecular docking and dynamics studies of pyridine and thiophene moiety-containing chalcones. Royal Society Open Science. [Link]
-
Synthesis, Anticancer Evaluation, Computer-Aided Docking Studies, and ADMET Prediction of 1,2,3-Triazolyl-Pyridine Hybrids as Human Aurora B Kinase Inhibitors. ACS Omega. [Link]
-
Synthesis, antimicrobial evaluation, ADMET prediction, molecular docking and dynamics studies of pyridine and thiophene moiety-containing chalcones. PubMed. [Link]
-
Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. PMC. [Link]
-
A reliable QSAR model of crystal-based pyridine derivatives to design and determine ADMET properties, molecular docking, and. SpringerLink. [Link]
-
Neuroprotection against 6-OHDA toxicity in PC12 cells and mice through the Nrf2 pathway by a sesquiterpenoid from Tussilago farfara. PMC. [Link]
-
Design and synthesis of some novel 6-methoxynaphthalene derivatives with Potential anticancer activity. Der Pharma Chemica. [Link]
-
Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells. PMC - NIH. [Link]
-
Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. MDPI. [Link]
-
Novel Copper(II) Coordination Compounds Containing Pyridine Derivatives of N4-Methoxyphenyl-Thiosemicarbazones with Selective Anticancer Activity. MDPI. [Link]
-
Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. NIH. [Link]
-
Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies. [Link]
-
Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. PMC. [Link]
-
Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. PMC. [Link]
-
Antitumour Effects of Selected Pyridinium Salts on Sensitive Leukaemia HL60 Cells and Their Multidrug Resistant Topoisomerase II-Defective HL60/MX2 Counterparts. PMC. [Link]
-
Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI. [Link]
-
Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. MDPI. [Link]
-
Synthesis, preliminary structure-activity relationships, and in vitro biological evaluation of 6-aryl-3-amino-thieno[2,3-b]pyridine derivatives as potential anti-inflammatory agents. PubMed. [Link]
-
Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. PMC. [Link]
-
Neuroprotective effects of hesperidin and auraptene on 6-hydroxydopamine-induced neurodegeneration in SH-SY5Y cells. PMC. [Link]
-
Neuroprotective Effect of D-Pinitol Against MPTP-Induced Parkinsonism in C57BL/6J Mice. MDPI. [Link]
-
Synthesis and neuroprotective effects of new genipin derivatives against glutamate-induced oxidative damage. PubMed. [Link]
-
Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. MDPI. [Link]
-
Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. PubMed. [Link]
-
Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed. [Link]
-
Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure. Research Solutions Pages. [Link]
-
Synthesis of pyridine derivatives (5 and 6).. ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. chemrevlett.com [chemrevlett.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 13. wp.uthscsa.edu [wp.uthscsa.edu]
- 14. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Neuroprotective effects of hesperidin and auraptene on 6-hydroxydopamine-induced neurodegeneration in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Neuroprotective Effect of D-Pinitol Against MPTP-Induced Parkinsonism in C57BL/6J Mice [mdpi.com]
- 19. Neuroprotection against 6-OHDA toxicity in PC12 cells and mice through the Nrf2 pathway by a sesquiterpenoid from Tussilago farfara - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 21. Synthesis, antimicrobial evaluation, ADMET prediction, molecular docking and dynamics studies of pyridine and thiophene moiety-containing chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
The Reactivity Profile of Primary Amines on Ethoxy-Substituted Pyridines: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the reactivity of primary amines with ethoxy-substituted pyridines, a crucial transformation in the synthesis of numerous pharmaceutical and agrochemical compounds. We will delve into the mechanistic underpinnings of this nucleophilic aromatic substitution (SNAr) reaction, examining the electronic and steric influences of the ethoxy substituent on the pyridine ring's reactivity. This guide will further provide field-proven insights into optimizing reaction conditions, including solvent selection, temperature, and the potential for catalysis. Detailed experimental protocols and a comparative analysis of reactivity at different positions of the pyridine ring are also presented to equip researchers, scientists, and drug development professionals with the practical knowledge to effectively leverage this chemical transformation.
Introduction: The Pyridine Scaffold and the Role of the Ethoxy Group
The pyridine ring is a cornerstone in medicinal chemistry, present in a vast array of bioactive molecules. Its inherent electron-deficient nature, a consequence of the electronegative nitrogen atom, makes it susceptible to nucleophilic attack.[1] The introduction of substituents, such as an ethoxy group, significantly modulates this reactivity. An ethoxy group, being electron-donating through resonance, increases the electron density of the pyridine ring.[2] This electronic modulation has a profound impact on the ring's susceptibility to nucleophilic aromatic substitution (SNAr) by primary amines, a common strategy for introducing nitrogen-containing functionalities. This guide will elucidate the nuances of this reactivity profile, providing a comprehensive understanding for synthetic chemists.
The Mechanism of Nucleophilic Aromatic Substitution (SNAr) on Ethoxy-Pyridines
The reaction between a primary amine and an ethoxy-substituted pyridine predominantly proceeds via a two-step addition-elimination SNAr mechanism.[3] This pathway is energetically favored when the ethoxy group is located at the 2- or 4-position of the pyridine ring, as the nitrogen atom can effectively stabilize the negative charge of the intermediate through resonance.[4]
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex
The reaction is initiated by the nucleophilic attack of the primary amine's lone pair of electrons on the carbon atom bearing the ethoxy group. This rate-determining step leads to the formation of a negatively charged intermediate known as a Meisenheimer complex.[3] The stability of this complex is crucial for the reaction to proceed. Electron-withdrawing groups on the pyridine ring can further stabilize this intermediate, thereby accelerating the reaction.[5]
Step 2: Elimination of the Ethoxide Leaving Group and Re-aromatization
In the subsequent fast step, the aromaticity of the pyridine ring is restored through the elimination of the ethoxide leaving group. The resulting product is a 2- or 4-aminopyridine derivative.
Sources
Methodological & Application
Application Notes & Protocols for Peptide Coupling with (6-Ethoxypyridin-3-yl)methanamine
Introduction: Navigating the Nuances of a Unique Amine
(6-Ethoxypyridin-3-yl)methanamine presents a unique profile for peptide synthesis. Its structure, featuring a pyridine ring with an electron-donating ethoxy group, renders the exocyclic primary amine nucleophilic. This inherent reactivity is advantageous for achieving efficient acylation. However, the pyridine nitrogen also introduces a degree of basicity that can influence the reaction environment and potentially lead to side reactions if not properly managed. These application notes provide a comprehensive guide to selecting the optimal coupling conditions for this amine, ensuring high yields and purity of the final peptide product.
Understanding the Reaction: The Core of Peptide Bond Formation
The fundamental principle of peptide coupling involves the activation of a carboxylic acid group on one amino acid to make it susceptible to nucleophilic attack by the amino group of another.[1] This process, if not carefully controlled, can lead to racemization, a loss of the stereochemical integrity of the chiral amino acid.[2][3] The choice of coupling reagent and additives is therefore paramount to facilitating a rapid and clean reaction while minimizing this risk.[1][3]
Sources
Application Notes & Protocols: A Guide to the Synthesis of Novel Sulfonamides from (6-Ethoxypyridin-3-yl)methanamine
Abstract: This document provides a comprehensive guide for the synthesis of N-substituted sulfonamides, a crucial pharmacophore in modern drug discovery, starting from the versatile building block, (6-Ethoxypyridin-3-yl)methanamine. We delve into the underlying chemical principles, provide a detailed, step-by-step protocol for a representative synthesis, and discuss strategies for reaction optimization and diversification. This guide is intended for researchers and scientists in medicinal chemistry and drug development, offering both practical instruction and theoretical insights to facilitate the generation of novel sulfonamide libraries.
Introduction: The Significance of the Sulfonamide Scaffold
The sulfonamide functional group (–SO₂NH–) is a cornerstone of medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[1] From the pioneering antibacterial "sulfa drugs" to modern treatments for a variety of conditions including cancer, viral infections, and inflammation, the sulfonamide moiety has proven to be a privileged scaffold.[2][1][3] Its continued prevalence in top-selling pharmaceuticals is a testament to its favorable physicochemical properties, hydrolytic stability, and its ability to engage in crucial hydrogen bonding interactions with biological targets.
The pyridine ring, another key heterocyclic motif, is also a frequent component of bioactive molecules due to its ability to act as a hydrogen bond acceptor and its role in modulating compound properties such as solubility and metabolic stability.[4] The combination of a sulfonamide group with a substituted pyridine ring, such as the (6-Ethoxypyridin-3-yl)methyl scaffold, offers a rich design space for generating novel chemical entities with diverse pharmacological profiles.[3][4]
This guide focuses on the most direct and widely employed method for sulfonamide synthesis: the reaction of a primary or secondary amine with a sulfonyl chloride.[1][5] We will use this compound as our core amine component to demonstrate this robust and versatile transformation.
Reaction Principles and Mechanism
The formation of a sulfonamide from an amine and a sulfonyl chloride is a classic example of nucleophilic acyl substitution at a sulfur center. The fundamental transformation is outlined below:
Caption: General reaction scheme for sulfonamide synthesis.
The reaction proceeds via the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of a chloride ion as a leaving group. A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.
Mechanism Explained:
-
Nucleophilic Attack: The primary amine, this compound, acts as a nucleophile, attacking the electron-deficient sulfur atom of the sulfonyl chloride.
-
Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.
-
Leaving Group Departure: The chloride ion, a good leaving group, is eliminated, and the S-N bond of the sulfonamide is formed.
-
Deprotonation: A base, such as pyridine or triethylamine, removes the proton from the nitrogen atom to yield the final, neutral sulfonamide product and the hydrochloride salt of the base.
Experimental Protocol: Synthesis of N-((6-Ethoxypyridin-3-yl)methyl)benzenesulfonamide
This section provides a detailed, step-by-step protocol for the synthesis of a representative sulfonamide.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Notes |
| This compound | C₈H₁₂N₂O | 152.19 | 1.00 g | 6.57 | Starting Amine |
| Benzenesulfonyl Chloride | C₆H₅ClO₂S | 176.62 | 1.28 g | 7.23 | Sulfonylating Agent (1.1 eq) |
| Pyridine | C₅H₅N | 79.10 | ~20 mL | - | Solvent and Base |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~100 mL | - | Extraction Solvent |
| 1 M Hydrochloric Acid (HCl) | HCl | - | ~50 mL | - | Aqueous Wash |
| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | - | ~50 mL | - | Aqueous Wash |
| Brine | NaCl (sat. aq.) | - | ~50 mL | - | Aqueous Wash |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | As needed | - | Drying Agent |
Equipment
-
100 mL Round-bottom flask with a magnetic stir bar
-
Septum and Argon/Nitrogen inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Glassware for purification (e.g., chromatography column)
Step-by-Step Procedure
Caption: Experimental workflow for sulfonamide synthesis.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 6.57 mmol). Dissolve the amine in pyridine (~20 mL).
-
Scientist's Note: Pyridine serves as both the solvent and the acid scavenger. An excess is used to ensure the reaction medium remains basic. Dichloromethane (DCM) can also be used as a solvent with a tertiary amine base like triethylamine (1.5-2.0 equivalents).
-
-
Cooling: Cool the solution to 0 °C in an ice-water bath. This is done to control the initial exothermic reaction upon addition of the highly reactive sulfonyl chloride.
-
Reagent Addition: Add benzenesulfonyl chloride (1.28 g, 7.23 mmol, 1.1 eq) dropwise to the stirred solution via syringe over 5-10 minutes. A precipitate (pyridinium hydrochloride) will likely form.
-
Scientist's Note: A slight excess of the sulfonyl chloride ensures complete consumption of the starting amine. However, a large excess should be avoided as it can complicate purification.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system would be Ethyl Acetate/Hexanes (e.g., 30-50% EtOAc in Hexanes). The disappearance of the starting amine spot indicates the reaction is complete.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with dichloromethane (~50 mL).
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 25 mL) to remove excess pyridine, saturated NaHCO₃ solution (1 x 50 mL) to remove any remaining acidic species, and finally with brine (1 x 50 mL).
-
Scientist's Note: The acidic wash protonates the basic pyridine, making it water-soluble and easily removed from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid or oil can be purified by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 20% to 50% Ethyl Acetate in Hexanes) to afford the pure N-((6-Ethoxypyridin-3-yl)methyl)benzenesulfonamide.
-
Characterization: Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS) to confirm its structure and purity.
Scope, Optimization, and Troubleshooting
The described protocol is robust and can be applied to a wide range of sulfonyl chlorides to generate a library of diverse sulfonamides.
| Sulfonyl Chloride Substituent | Expected Reactivity | Rationale |
| Electron-withdrawing (e.g., -NO₂, -CF₃) | Higher | Increases the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack. |
| Electron-donating (e.g., -CH₃, -OCH₃) | Lower | Decreases the electrophilicity of the sulfur atom, potentially requiring longer reaction times or gentle heating. |
| Sterically hindered (e.g., ortho-substituted) | Lower | Steric hindrance can impede the approach of the amine nucleophile to the sulfur center. |
Troubleshooting:
-
Low Yield: If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be applied. Ensure the sulfonyl chloride is of good quality, as they can degrade upon exposure to moisture.
-
Formation of Bis-sulfonamide: While less common with primary amines under these conditions, the formation of a bis-sulfonylated product (R-N(SO₂R')₂) is a potential side reaction. Using a minimal excess of the sulfonyl chloride (1.05-1.1 eq) helps to mitigate this.
-
Difficult Purification: If the product is difficult to separate from starting material or impurities, recrystallization can be an effective alternative or complementary technique to column chromatography.
Safety Precautions
-
Sulfonyl Chlorides: These reagents are lachrymatory (tear-inducing) and corrosive. They react with moisture and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if inhaled or absorbed through the skin. Handle in a fume hood.
-
Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. All handling should be performed in a fume hood.
By following this guide, researchers can confidently and efficiently synthesize novel sulfonamides based on the this compound scaffold, enabling the exploration of new chemical space in the pursuit of innovative therapeutics.
References
-
Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry. Available at: [Link]
-
The recent progress of sulfonamide in medicinal chemistry. SciSpace. Available at: [Link]
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. Available at: [Link]
-
Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. Available at: [Link]
-
Efficient and Scalable Synthesis of Pyridine Sulfonamides. Thieme Connect. Available at: [Link]
-
Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. Available at: [Link]
-
Synthetic Routes of Sulfonamide Derivatives: A Brief Review. Bentham Science. Available at: [Link]
-
Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. PMC. Available at: [Link]
-
A New Synthetic Route to Original Sulfonamide Derivatives in 2-Trichloromethylquinazoline Series: A Structure-Activity Relationship Study of Antiplasmodial Activity. MDPI. Available at: [Link]
-
Sulfonamide Synthesis via Oxyma-O-sulfonates – Compatibility to Acid Sensitive Groups and Solid-Phase Peptide Synthesis. Luxembourg Bio Technologies. Available at: [Link]
-
Design and Synthesis of Sulfonamides Derivatives: A Review. Polish Scientific Journals Database. Available at: [Link]
Sources
Application Notes & Protocols: Crystallization Methods for (6-Ethoxypyyridin-3-yl)methanamine Salts
Abstract
This document provides a comprehensive guide to the crystallization of salts derived from (6-Ethoxypyridin-3-yl)methanamine, a key intermediate in pharmaceutical synthesis. The protocols and application notes detailed herein are designed for researchers, scientists, and drug development professionals. The focus is on establishing robust, scalable, and reproducible crystallization processes by exploring various methodologies, including cooling crystallization, antisolvent addition, and vapor diffusion. Emphasis is placed on the scientific principles underpinning these techniques, rational solvent selection, and the critical role of salt screening in identifying optimal salt forms with desirable physicochemical properties for active pharmaceutical ingredient (API) development.
Introduction: The Critical Role of Salt Formation and Crystallization
The transformation of an active pharmaceutical ingredient (API) from a free base or acid into a salt is a cornerstone of drug development. An estimated 50% of all drug molecules are administered as salts to overcome suboptimal properties of the parent molecule.[1] For a basic compound like this compound, salt formation with a suitable acidic counterion can profoundly influence key characteristics such as:
-
Aqueous Solubility and Dissolution Rate: Often dramatically improved, which is critical for bioavailability.[2][3]
-
Chemical and Physical Stability: Crystalline salts are generally more stable than their amorphous counterparts, resisting degradation and polymorphic transformations.[]
-
Hygroscopicity: The tendency to absorb atmospheric moisture can be mitigated by selecting an appropriate salt form.[2]
-
Mechanical Properties: Flowability and compressibility are improved, facilitating downstream processing like tableting.[2]
Crystallization is the subsequent purification and isolation step that dictates the final solid-state properties of the API salt.[5] A well-controlled crystallization process is paramount for ensuring batch-to-batch consistency, purity, and the desired crystal form (polymorph).[6] The choice of crystallization method and solvent system can significantly impact crystal habit, size distribution, yield, and purity.[7]
Foundational Principles: Salt Screening and Selection
Before developing a specific crystallization protocol, a systematic salt screening is essential to identify the optimal counterion for this compound.
The pKa Rule: A Prerequisite for Stable Salt Formation
A fundamental guideline for successful and stable salt formation is the "pKa rule." For a basic drug like this compound, the pKa of the acidic counterion should be at least 2 to 3 pH units lower than the pKa of the protonated amine.[1][8] This significant difference in acidity ensures a complete proton transfer from the acid to the base, forming a stable ionic bond rather than a cocrystal or a simple mixture.
Rational Counterion Selection
The selection of counterions should be guided by a tiered approach, considering pharmaceutically acceptable options.[2] A preliminary screen should include a diverse set of acids to probe a range of physicochemical outcomes.
Table 1: Representative Acid Counterions for Salt Screening
| Counterion Class | Examples | Rationale |
|---|---|---|
| Inorganic Acids | Hydrochloric (HCl), Sulfuric (H₂SO₄), Phosphoric (H₃PO₄) | Often form highly crystalline, stable salts. |
| Simple Carboxylic Acids | Acetic, Propionic, Oxalic | Can offer a range of solubilities and melting points. |
| Hydroxy Carboxylic Acids | Lactic, Tartaric, Citric, Malic | Often enhance aqueous solubility due to additional polar groups. |
| Dicarboxylic Acids | Succinic, Fumaric, Maleic | Can form 1:1 or 2:1 salts, offering different crystal packing possibilities. |
| Sulfonic Acids | Mesylic (Methanesulfonic), Esylic (Ethanesulfonic), Besylic (Benzenesulfonic) | Tend to form stable, crystalline salts with good solubility profiles. |
Initial Salt Screening Workflow
A high-throughput screening approach can efficiently identify promising salt candidates.[9]
The primary outputs of this screening are the identification of crystalline salts and a preliminary rank-ordering based on crystallinity, solubility, and stability. X-Ray Powder Diffraction (XRPD) is the technique of choice for rapidly assessing the crystallinity and identifying new solid phases.[10][11]
Solvent Selection: The Key to Successful Crystallization
The choice of solvent is arguably the most critical factor in developing a crystallization process.[12] An ideal solvent system should exhibit the following characteristics:
-
Differential Solubility: The salt should be highly soluble at elevated temperatures but sparingly soluble at lower temperatures (for cooling crystallization) or soluble in the primary solvent but insoluble in the antisolvent.[13]
-
Inertness: The solvent must not react with the solute.
-
Volatility: A relatively low boiling point (<100-120°C) is preferred for easy removal from the final product.[13]
-
Safety Profile: Low toxicity and flammability are crucial for scalability.
Table 2: Common Solvents for Amine Salt Crystallization
| Solvent Class | Examples | Properties & Typical Use |
|---|---|---|
| Alcohols | Methanol, Ethanol, Isopropanol (IPA) | Good for dissolving polar salts; often used in cooling or as the primary solvent in antisolvent methods.[13] |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate polarity; useful as both primary solvents and antisolvents. |
| Esters | Ethyl Acetate (EtOAc) | Medium polarity; a good choice for compounds of intermediate polarity.[12] |
| Ethers | Tetrahydrofuran (THF), Methyl tert-butyl ether (MTBE) | Lower polarity; frequently used as antisolvents to precipitate salts from more polar solutions.[14] |
| Hydrocarbons | Heptane, Hexane, Toluene | Non-polar; almost exclusively used as antisolvents.[14] |
| Aqueous Systems | Water | Used for highly polar salts; can lead to hydrate formation. |
Crystallization Protocols
The following protocols are generalized starting points. Optimization of parameters such as concentration, cooling/addition rate, and agitation is required for each specific salt and solvent system.
Protocol 1: Cooling Crystallization
This technique is effective when the salt's solubility is strongly dependent on temperature.[15] Supersaturation is achieved by controlled cooling of a saturated or near-saturated solution.[]
Methodology:
-
Dissolution: In a suitable reactor, suspend the this compound salt in the chosen solvent (e.g., isopropanol).
-
Heating: Heat the mixture with agitation (e.g., 200-300 RPM) to a temperature sufficient to achieve complete dissolution (e.g., 60-70°C). Visually confirm that no solid particles remain.
-
Controlled Cooling: Initiate a linear cooling ramp. A slow cooling rate (e.g., 5-10°C/hour) is generally preferred to promote crystal growth over nucleation, leading to larger, more uniform crystals.[16] Rapid cooling can induce excessive nucleation and result in fine, difficult-to-filter particles.[]
-
Seeding (Optional but Recommended): Once the solution has cooled into the metastable zone (typically 5-10°C below the dissolution temperature), introduce a small quantity of seed crystals of the desired polymorph. Seeding provides a template for growth, enhances control over the final crystal form, and improves batch-to-batch reproducibility.[5]
-
Maturation: Continue the cooling ramp to the final isolation temperature (e.g., 0-5°C).
-
Aging: Hold the resulting slurry at the final temperature with agitation for a period (e.g., 2-4 hours) to allow crystallization to complete and maximize yield.
-
Isolation & Drying: Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum at a moderate temperature (e.g., 40-50°C).
Protocol 2: Antisolvent Crystallization
This method is ideal when the salt has high solubility in one solvent (the "solvent") but low solubility in another miscible solvent (the "antisolvent").[17] Supersaturation is induced by adding the antisolvent to a solution of the salt.[6]
Methodology:
-
Dissolution: Dissolve the this compound salt in a minimum volume of a good solvent (e.g., methanol) at a controlled temperature (e.g., 25°C).
-
Antisolvent Addition: Slowly add the antisolvent (e.g., methyl tert-butyl ether) to the stirred solution. The rate of addition is a critical parameter; slow addition minimizes local high supersaturation, favoring crystal growth and preventing oiling out or amorphous precipitation.[17]
-
Nucleation & Growth: Observe the solution for the onset of turbidity, which indicates nucleation. Continue the addition of the antisolvent to drive the crystallization to completion.
-
Aging: After the full volume of antisolvent has been added, stir the slurry for a period (e.g., 1-2 hours) to ensure equilibrium is reached.
-
Isolation & Drying: Isolate the crystals by filtration, wash with a solvent/antisolvent mixture or pure antisolvent, and dry under vacuum.
Operational Note: The process can also be performed in reverse, by adding the drug solution to the bulk antisolvent. The choice depends on which method provides better control over particle size and morphology.[18]
Protocol 3: Vapor Diffusion Crystallization
Vapor diffusion is an excellent technique for generating very high-quality single crystals for structural analysis (e.g., SCXRD) and for screening when only small amounts of material are available.[12][19] It relies on the slow diffusion of a volatile antisolvent vapor into a solution of the compound.[20]
Methodology (Sitting Drop Configuration):
-
Prepare Solution: Dissolve the this compound salt in a small volume (50-200 µL) of a relatively non-volatile solvent (e.g., methanol, acetonitrile) to near saturation in a small, open vial or micro-well.
-
Set Up System: Place this inner vial inside a larger, sealable container (e.g., a beaker or jar).
-
Add Antisolvent: Add a larger volume (2-5 mL) of a volatile antisolvent (e.g., diethyl ether, hexane) to the bottom of the outer container, ensuring it does not directly contact the inner vial.[21][22]
-
Seal and Incubate: Seal the outer container tightly and leave it undisturbed in a location with stable temperature and minimal vibration.
-
Crystal Growth: Over a period of hours to weeks, the antisolvent vapor will slowly diffuse into the solvent in the inner vial, gradually reducing the salt's solubility and inducing the growth of high-quality crystals.[19]
-
Harvesting: Once suitable crystals have formed, carefully remove the inner vial and isolate the crystals.
Polymorphism: The Challenge of Solid-State Diversity
A single compound can often crystallize into multiple distinct crystal structures, a phenomenon known as polymorphism.[23] Different polymorphs can have significantly different physicochemical properties, including solubility and stability, which can impact a drug's therapeutic efficacy.[23][24]
It is imperative to control the crystallization process to consistently produce the desired, most stable polymorph. Factors that influence polymorphism include:
-
Solvent Choice: The solvent can interact differently with the growing crystal faces, favoring one polymorph over another.[25]
-
Temperature and Cooling Rate: The rate at which supersaturation is generated can determine whether a metastable or stable form nucleates.[24][25]
-
Agitation: Stirring can affect secondary nucleation and polymorphic transformations.[5]
A thorough polymorph screen, utilizing various solvents and crystallization conditions, should be conducted for the selected lead salt. Characterization techniques like XRPD, Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) are essential for identifying and differentiating polymorphs.[10][26][27]
Troubleshooting Common Crystallization Issues
Table 3: Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
|---|---|---|
| Oiling Out / Amorphous Precipitation | Supersaturation is too high; solution is cooled below the compound's melting point in that solvent system. | Reduce concentration; slow down cooling or antisolvent addition rate; increase the temperature of the process; select a different solvent system.[14] |
| Formation of Fine Needles | Rapid nucleation due to high supersaturation; inherent crystal habit. | Slow down the rate of supersaturation (slower cooling/addition); use a lower concentration; try different solvents to modify crystal habit.[28] |
| Poor Yield | Salt is too soluble in the final mother liquor; insufficient aging time. | Decrease the final isolation temperature; increase the proportion of antisolvent; increase the aging time. |
| Inconsistent Polymorph | Uncontrolled nucleation; presence of impurities. | Implement a seeding protocol with the desired polymorph; ensure high purity of starting materials.[5] |
Conclusion
The successful development of a crystalline salt of this compound hinges on a systematic and scientifically-driven approach. This process begins with a rational salt screening to identify a candidate with optimal physicochemical properties. Subsequently, a robust crystallization process must be developed using techniques such as cooling, antisolvent addition, or vapor diffusion. Careful control over key parameters—solvent selection, rate of supersaturation, and temperature—is essential for consistently producing the desired crystalline form with high purity and yield. The protocols and principles outlined in this guide provide a solid foundation for researchers to develop and optimize crystallization processes for this important pharmaceutical intermediate.
References
-
Lakshminarayana, K., & Bhadraya, K. (2007). Optimal Control of Polymorphic Transformation in Batch Pharmaceutical Crystallization. 2007 IEEE International Conference on Control Applications. Available at: [Link]
-
Jones, A. G., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1845-1869. Available at: [Link]
-
Matsumoto, M., & Ooshima, H. (2004). Strategy for control of crystallization of polymorphs. CrystEngComm, 6, 23-31. Available at: [Link]
-
Giri, G., et al. (2018). Controlling Polymorphism in Pharmaceutical Compounds Using Solution Shearing. Crystal Growth & Design, 18(2), 1044-1050. Available at: [Link]
-
Jain, N. K., & Kumar, R. (2008). Salt Selection in Drug Development. Pharmaceutical Technology, 32(7), 48-54. Available at: [Link]
-
Lee, A. Y. (2012). Control of polymorphism in continuous crystallization. (Doctoral dissertation, Massachusetts Institute of Technology). Available at: [Link]
-
De Lazzari, S. (2018). Control of polymorphism, crystal size and habit in pharmaceuticals. (Doctoral dissertation). Available at: [Link]
-
Kumar, L. (2016). Salt selection in pharmaceutical product development. SlideShare. Available at: [Link]
-
Spingler, B., et al. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14(3), 751-757. Available at: [Link]
-
Bastin, R. J., Bowker, M. J., & Slater, B. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427-435. Available at: [Link]
-
Serajuddin, A. T. M. (2007). Strategy for the Prediction and Selection of Drug Substance Salt Forms. Pharmaceutical Technology, 31(10), 92-104. Available at: [Link]
-
Scale-up Systems. (n.d.). API Crystallization. Scale-up Systems. Available at: [Link]
-
Kumar, L., & Singh, S. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 23(11), 2836. Available at: [Link]
-
Various Authors. (2009). Forming oxalate salts of amines. Sciencemadness.org. Available at: [Link]
-
University of Florida Center for X-ray Crystallography. (2015). Crystal Growing Tips. University of Florida. Available at: [Link]
-
Spingler, B. (n.d.). Some Tricks for the Single Crystal Growth of Small Molecules. University of Zurich. Available at: [Link]
-
MIT Department of Chemistry. (n.d.). Growing Crystals. Massachusetts Institute of Technology. Available at: [Link]
-
Pal, P., et al. (2020). Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. Organic Process Research & Development, 24(10), 2115-2125. Available at: [Link]
- Shekunov, B. Y., & York, P. (2000). Recrystallization of Active Pharmaceutical Ingredients. In Crystallization of Drugs (pp. 1-45). Marcel Dekker.
-
Chyall, L. J. (2012). Current Applications of X-Ray Powder Diffraction in the Pharmaceutical Industry. American Pharmaceutical Review. Available at: [Link]
-
Goldberg, I., & Bernstein, J. (1993). Crystallization of Salts of Organic Acids from Non-Conventional Solvents. Molecular Crystals and Liquid Crystals Science and Technology. Section A. Molecular Crystals and Liquid Crystals, 224(1), 161-177. Available at: [Link]
- King, J. A., & Posay, S. L. (1997). U.S. Patent No. 5,686,588. Washington, DC: U.S.
-
LibreTexts Chemistry. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. Available at: [Link]
- Cussler, E. L., & Weimer, R. F. (1989). U.S. Patent No. 4,879,042. Washington, DC: U.S.
-
Mettler-Toledo. (2024). What is Cooling Crystallization? YouTube. Available at: [Link]
- BenchChem. (2025).
-
University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester. Available at: [Link]
-
Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society, 126(41), 13335-13342. Available at: [Link]
-
Various Authors. (2021). How to recrystallize amine compound and it is not soluble in common organic solvents. ResearchGate. Available at: [Link]
-
Wzgarda-Raj, K., et al. (2023). Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. Pharmaceutics, 15(4), 1198. Available at: [Link]
-
Sriram, D., et al. (2018). Structural and physicochemical characterization of pyridine derivative salts of anti-inflammatory drugs. Journal of Molecular Structure, 1165, 293-302. Available at: [Link]
-
RM@Schools. (n.d.). Antisolvent Crystallization. RM@Schools. Available at: [Link]
-
Thorat, A. A., & Dalvi, S. V. (2012). Antisolvent Crystallization of Poorly Water Soluble Drugs. International Journal of Chemical Engineering and Applications, 3(3), 175-179. Available at: [Link]
-
Kim, J. H., et al. (2005). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Crystal Growth & Design, 5(6), 2117-2122. Available at: [Link]
- TA Instruments. (n.d.).
-
Dalvi, S. V., & Dave, R. N. (2009). Liquid antisolvent crystallization of pharmaceutical compounds: current status and future perspectives. Current Pharmaceutical Design, 15(23), 2696-2712. Available at: [Link]
-
Maini, L., & Braga, D. (2022). Pharmaceutical aspects of salt and cocrystal forms of APIs and characterization challenges. Rendiconti Lincei. Scienze Fisiche e Naturali, 33(Suppl 1), 1-16. Available at: [Link]
-
Sichina, W. J. (2001). Characterization of pharmaceuticals using thermal analysis. PerkinElmer Application Note. Available at: [Link]
- TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis. TA Instruments.
-
Onyx Scientific. (n.d.). Golden rules for designing a salt screening strategy for insoluble molecules. Onyx Scientific. Available at: [Link]
-
MDPI. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(16), 4983. Available at: [Link]
-
ter Horst, J. H., et al. (2014). An evaluation of salt screening methodologies. European Journal of Pharmaceutical Sciences, 57, 107-114. Available at: [Link]
-
de Oliveira, G. G. G., & de Campos, C. E. M. (2021). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. Crystals, 11(1), 58. Available at: [Link]
- Nishimura, A., et al. (1998). U.S. Patent No. 5,811,547. Washington, DC: U.S.
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. pharmtech.com [pharmtech.com]
- 3. iris.unito.it [iris.unito.it]
- 5. scispace.com [scispace.com]
- 6. crystalpharmatech.com [crystalpharmatech.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. mdpi.com [mdpi.com]
- 12. unifr.ch [unifr.ch]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
- 18. ijcea.org [ijcea.org]
- 19. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 20. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 21. cdifx.univ-rennes.fr [cdifx.univ-rennes.fr]
- 22. Growing Crystals [web.mit.edu]
- 23. Optimal Control of Polymorphic Transformation in Batch Pharmaceutical Crystallization | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 24. Control of polymorphism in continuous crystallization [dspace.mit.edu]
- 25. Strategy for control of crystallization of polymorphs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 26. Characterization of Pharmaceutical Materials with Modulated DSC™ - TA Instruments [tainstruments.com]
- 27. researchgate.net [researchgate.net]
- 28. DSpace [researchrepository.universityofgalway.ie]
Troubleshooting & Optimization
Purification strategies for removing impurities from (6-Ethoxypyridin-3-yl)methanamine
Technical Support Center: Purification of (6-Ethoxypyridin-3-yl)methanamine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the purification of this compound. This document is designed for researchers, scientists, and drug development professionals who require high-purity material for their experiments. We understand that purifying polar, basic compounds like this aminopyridine derivative can present unique challenges. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate these complexities and achieve your desired purity.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound in a direct question-and-answer format.
Question 1: My compound is streaking badly on my silica gel TLC plate and I'm getting poor separation during column chromatography. What's happening?
Answer: This is the most common issue when working with basic amines on standard silica gel.
-
Probable Cause: Silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface. Your basic amine interacts strongly with these acidic sites via an acid-base interaction.[1][2] This strong, sometimes irreversible, binding causes the compound to "streak" or "tail" down the plate or column instead of moving as a compact band, leading to poor separation and low recovery.
-
Recommended Solutions:
-
Mobile Phase Modification: Neutralize the acidic sites on the silica by adding a small amount of a competing base to your mobile phase (eluent). A common starting point is to add 0.5-2% triethylamine (TEA) or ammonium hydroxide to a solvent system like dichloromethane/methanol or ethyl acetate/hexane.[3][4] This additive will preferentially interact with the silanol groups, allowing your target compound to elute more cleanly.
-
Use an Alternative Stationary Phase: If mobile phase modification is insufficient, switch to a more inert or basic stationary phase.
-
Amine-Functionalized Silica: These columns have amine groups bonded to the silica surface, which masks the acidic silanols and provides a more suitable environment for purifying basic compounds.[1]
-
Basic Alumina: Alumina is a basic stationary phase and is an excellent alternative to silica for purifying amines.[5]
-
Reversed-Phase (C18) Silica: For polar amines, reversed-phase chromatography is often a superior choice. Using a mobile phase of water/acetonitrile or water/methanol with a basic modifier (e.g., 0.1% TEA or ammonium bicarbonate) will often yield sharp peaks and excellent separation.[2]
-
-
Question 2: My purified this compound is a clear oil/white solid initially, but it turns yellow or brown over time. How can I prevent this degradation?
Answer: This discoloration is a classic sign of amine oxidation.
-
Probable Cause: Primary amines, particularly those on a pyridine scaffold, can be susceptible to air oxidation, which forms colored impurities.[6] This process can be accelerated by exposure to light and trace metal impurities.
-
Recommended Solutions:
-
Inert Atmosphere: Handle and store the purified free base under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
-
Protection from Light: Store your sample in an amber vial or a vial wrapped in aluminum foil to protect it from light.
-
Convert to a Salt: For long-term storage, the most robust solution is to convert the amine to a stable, crystalline salt, such as the hydrochloride (HCl) or tartrate salt.[3] Salts are generally much less prone to oxidation than the free base. The free base can be easily regenerated when needed by dissolving the salt in water and neutralizing with a base.
-
Question 3: My overall yield is very low after performing an acid-base extraction. Where did my product go?
Answer: Low yield in an acid-base extraction typically points to one of two issues: incomplete extraction or problems with the back-extraction step.
-
Probable Cause:
-
Insufficient Acidification/Basification: If the aqueous layer is not made sufficiently acidic (pH < 2), the amine will not be fully protonated into its water-soluble salt form and will remain in the organic layer. Conversely, if the acidic aqueous layer is not made sufficiently basic (pH > 10) before back-extraction, the amine salt will not be fully neutralized to the free base, preventing it from moving back into the organic layer.
-
Emulsion Formation: Vigorous shaking of the separatory funnel can create a stable emulsion at the interface of the organic and aqueous layers, trapping your product.
-
High Water Solubility: While the free base is expected to be organic-soluble, some polar amines have a degree of water solubility, leading to loss in the aqueous layer during washes.
-
-
Recommended Solutions:
-
Verify pH: Always use pH paper or a pH meter to confirm the pH of the aqueous layer after adding acid and again after adding base.
-
Multiple Extractions: Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume. For example, extracting three times with 50 mL of ethyl acetate is more efficient than extracting once with 150 mL.
-
Break Emulsions: If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) or letting the funnel stand for an extended period. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
-
"Salting Out": If you suspect your product has some water solubility, saturate the aqueous layer with NaCl before the final back-extraction. This increases the polarity of the aqueous phase and can drive your organic-soluble compound into the organic layer.
-
Frequently Asked Questions (FAQs)
Q: What is the most reliable first-pass purification strategy for crude this compound?
A: For most synthetic routes, an acid-base extraction is the most effective and efficient initial purification step.[7][8] This technique leverages the basicity of the amine to separate it from neutral organic impurities (like unreacted starting materials or non-basic side products) and acidic impurities. It is a rapid, inexpensive, and highly scalable method that can significantly clean up your crude material before committing to more time-consuming techniques like chromatography.[8]
Q: I need very high purity material (>99.5%). Is chromatography enough?
A: While chromatography is powerful, achieving >99.5% purity often requires a final crystallization step. We recommend a multi-step approach for the highest purity:
-
Acid-Base Extraction: To remove the bulk of neutral/acidic impurities.
-
Column Chromatography: To separate the target amine from closely related basic impurities.
-
Crystallization or Salt Formation: Convert the purified amine into a salt (e.g., hydrochloride or fumarate) and recrystallize it.[3][6] This process is exceptionally good at removing trace impurities, resulting in a highly pure, crystalline, and stable solid. The pure free base can then be regenerated if required.
Q: What are the most likely impurities I should be looking for based on the synthesis?
A: The impurity profile is entirely dependent on the synthetic route. Consider these common scenarios:
-
From Reduction of 6-Ethoxynicotinitrile: The primary impurity will likely be the unreacted nitrile starting material. You may also have residual reducing agents or their byproducts.
-
From Reductive Amination of 6-Ethoxynicotinaldehyde: Impurities could include the starting aldehyde, the corresponding alcohol (from over-reduction), and potentially a secondary amine dimer if reaction conditions are not well-controlled.
-
From a Gabriel Synthesis or similar route: Look for unreacted phthalimide precursors or other starting materials used in the alkylation step.
Q: Which analytical techniques are best for assessing purity? A: A combination of techniques is always recommended:
-
TLC: For quick, qualitative assessment during a column or extraction.
-
¹H NMR: Excellent for identifying the structure and detecting proton-containing impurities. Integration can provide a quantitative estimate of purity against a known standard.
-
LC-MS: The preferred method for quantitative purity analysis. It can separate the main component from trace impurities and provide mass confirmation. Use a reversed-phase column for best results.
-
Elemental Analysis (CHN): Provides a definitive measure of elemental composition, which is a strong indicator of purity, especially after recrystallization.
Visualized Purification Workflow
The following diagram illustrates a typical decision-making process for purifying this compound.
Caption: Decision tree for purification strategy.
Validated Experimental Protocols
Protocol 1: High-Recovery Acid-Base Extraction
This protocol is designed to isolate your basic amine from neutral or acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane, ~10-20 mL per gram of crude material).
-
Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M hydrochloric acid (HCl). Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure. Allow the layers to separate. The protonated amine salt will be in the bottom aqueous layer.[7][9]
-
Separation: Drain the lower aqueous layer into a clean flask. Add another portion of 1 M HCl to the organic layer, shake, and combine the aqueous layers. Repeat one more time to ensure complete extraction. The organic layer now contains neutral impurities and can be set aside.
-
Wash (Optional): Wash the combined aqueous layers with a small portion of ethyl acetate to remove any trapped neutral impurities. Discard this organic wash.
-
Basification: Cool the acidic aqueous solution in an ice bath. Slowly add a strong base, such as 5 M sodium hydroxide (NaOH), with stirring until the pH is >10 (verify with pH paper). You may see the solution become cloudy as the free amine precipitates or oils out.[10]
-
Back-Extraction: Return the basic aqueous solution to the separatory funnel. Add a portion of fresh ethyl acetate (or dichloromethane), shake, and allow the layers to separate. The neutralized free amine will now be in the top organic layer.
-
Isolation: Drain the organic layer. Repeat the back-extraction two more times with fresh organic solvent. Combine all organic extracts.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Modified Normal-Phase Flash Chromatography
Use this protocol when acid-base extraction is insufficient to remove closely related impurities.
-
Solvent System Selection: Using TLC, find a solvent system that gives your product an Rf value of ~0.2-0.3. A good starting point is a mixture of dichloromethane and methanol. Add 1% triethylamine (TEA) or ammonium hydroxide to the solvent system to prevent streaking.[4]
-
Column Packing: Pack a silica gel column with your chosen eluent (containing the base modifier). Never dry-pack a column.
-
Pre-treatment: Before loading your sample, flush the packed column with at least two column volumes of the eluent. This ensures the entire silica bed is neutralized by the base modifier.[4]
-
Sample Loading: Dissolve your crude material in a minimal amount of the mobile phase or dichloromethane. For better resolution, it is often preferable to adsorb the sample onto a small amount of silica gel. To do this, dissolve your compound in a volatile solvent (like DCM), add a small amount of silica, evaporate the solvent to get a dry powder, and carefully load this powder onto the top of the column.
-
Elution: Run the column, collecting fractions and monitoring them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure. Note: Triethylamine is volatile and will be removed with the solvent.
Quantitative Data Summary
Table 1: Recommended Chromatography Systems
| Purification Method | Stationary Phase | Recommended Eluent System | Key Advantage |
| Normal Phase | Silica Gel | Dichloromethane/Methanol/NH₄OH (e.g., 90:9:1)[4] | Widely available and understood. |
| Normal Phase | Amine-functionalized Silica | Hexane/Ethyl Acetate Gradient[1] | Excellent peak shape without mobile phase modifiers. |
| Reversed Phase | C18 Silica | Water/Acetonitrile Gradient + 0.1% TEA[2] | Ideal for polar amines, often provides superior resolution.[5] |
References
-
4.8: Acid-Base Extraction. (2022). Chemistry LibreTexts. [Link]
-
Amine workup. (2024). Reddit r/Chempros. [Link]
-
Amine Treating - Troubleshooting Guide. Scribd. [Link]
-
Acid–base extraction. Wikipedia. [Link]
-
Is there an easy way to purify organic amines? (2023). Biotage. [Link]
-
RediSep C-18 reversed phase column Purification of primary amines. (2012). Teledyne ISCO. [Link]
-
Amine Troubleshooting. Sulfur Recovery Engineering Inc.[Link]
-
Troubleshooting Amine Unit Simulations. (2008). Bryan Research & Engineering, LLC. [Link]
-
Startup troubleshooting of amine units in LNG export facilities. (2020). Gas Processing & LNG. [Link]
-
Case studies of troubleshooting amine treating foaming—Part 1. (2019). Gas Processing & LNG. [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. [Link]
- Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
- Preparation method of 3-aminopyridine.
-
Acid base extraction. (2020). YouTube. [Link]
-
How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. (2022). YouTube. [Link]
-
Chromotography with free amines? (2022). Reddit r/chemhelp. [Link]
-
Separation of organic amine compounds on silica gel with reversed-phase eluents. ACS Publications. [Link]
-
3-aminopyridine. Organic Syntheses Procedure. [Link]
-
Pyridine. Wikipedia. [Link]
-
Does anyone have a list of common impurities in NMRs with d5-Pyridine as the solvent? (2021). Reddit r/Chempros. [Link]
-
Differential Cocrystallization Behavior of Isomeric Pyridine Carboxamides toward Antitubercular Drug Pyrazinoic Acid. ACS Publications. [Link]
-
Pyridine and Pyridine Derivatives. ResearchGate. [Link]
-
Purification, crystallization and preliminary crystallographic analysis of the putative thiamine-biosynthesis protein PH1313 from Pyrococcus horikoshii OT3. PMC - NIH. [Link]
-
Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine). Synthose.com. [Link]
-
(6-phenoxypyridin-3-yl)methanamine (C12H12N2O). PubChemLite. [Link]
-
Pyridine synthesis. Organic Chemistry Portal. [Link]
-
Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. PMC. [Link]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC. [Link]
- Synthesis method and intermediates of pyridin-2-yl-methylamine.
-
(6-Methoxy-3-pyridinyl)-pyridin-3-ylmethanamine. PubChem. [Link]
- Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
-
MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers. [Link]
-
6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile. ResearchGate. [Link]
-
Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. MDPI. [Link]
- Purification of meta-phenylenediamine.
Sources
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. teledyneisco.com [teledyneisco.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Storage and Handling of (6-Ethoxypyridin-3-yl)methanamine to Prevent Oxidative Degradation
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing (6-Ethoxypyridin-3-yl)methanamine. As a primary aromatic amine, this compound is susceptible to oxidative degradation, which can compromise sample integrity, impact experimental reproducibility, and lead to the formation of impurities. The following information is curated from established best practices for handling air-sensitive reagents and analogous amine compounds to ensure the long-term stability and purity of your materials.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability and handling of this compound.
Q1: My vial of this compound has developed a yellow or brown tint. What does this mean?
A1: A color change from colorless or pale yellow to a more intense yellow or brown is a primary visual indicator of oxidative degradation. This is common for aromatic amines, which can form highly conjugated, colored impurities upon exposure to oxygen, light, or elevated temperatures.[1] The primary amine and the pyridine ring are both potential sites for oxidation.
Q2: What are the ideal conditions for the long-term storage of this compound?
A2: For optimal long-term stability, the compound should be stored under a dry, inert atmosphere (such as argon or nitrogen) to exclude oxygen and moisture.[2][3] It should be kept in a tightly sealed, light-resistant container (amber glass) and stored at a reduced temperature.[4] For multi-month to year-long storage, refrigeration (2-8°C) or freezing (–20°C) is highly recommended to minimize the kinetic rate of degradation reactions.[5][6]
Q3: How can I analytically confirm if my sample has degraded and what are the likely byproducts?
A3: Degradation can be confirmed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is the preferred method for separating the parent amine from its less-polar or more-polar degradation products.[4][7] Thin-Layer Chromatography (TLC) offers a rapid, qualitative assessment. The primary oxidation products of a primary amine can include the corresponding imine, which may further hydrolyze or oxidize.[8] The pyridine nitrogen can also be oxidized to a pyridine-N-oxide.[9] Advanced techniques like LC-MS are invaluable for identifying the specific molecular weights of these impurities.[4]
Q4: Is it absolutely necessary to use a glovebox or Schlenk line for handling?
A4: While not always mandatory for brief, infrequent use, employing an inert-atmosphere glovebox or a Schlenk line provides the highest level of protection against atmospheric contamination and is considered best practice for maintaining compound purity.[3][10] For routine dispensing from a bulk container, using proper air-sensitive techniques, such as syringe transfer under a positive pressure of inert gas, is critical to prevent the introduction of air and moisture into the main stock.[11][12]
Part 2: Troubleshooting Guide: Investigating and Managing Degradation
If you suspect degradation due to inconsistent experimental results or visual changes, this guide will help you diagnose the problem and take corrective action.
Problem: Inconsistent Assay Results, Reduced Yield, or Novel Impurities Detected.
This is a common outcome when using a degraded starting material. Follow these steps to identify the root cause.
Step 1: Visual and Physical Inspection
Begin with a simple inspection of the material and its container.
| Observation | Potential Cause | Recommended Action |
| Color Change (Yellowing/Browning) | Air (Oxygen) Exposure, Photo-oxidation | Proceed to Analytical Confirmation (Step 2). |
| Increased Viscosity or Solidification | Formation of polymeric byproducts or salt formation due to moisture. | Proceed to Analytical Confirmation (Step 2). |
| Loose or Damaged Container Seal | Compromised atmospheric seal, allowing entry of air and moisture. | Immediately transfer to a secure, dry container under inert gas. |
Step 2: Rapid Analytical Confirmation via TLC
A quick TLC can effectively visualize impurities.
Protocol: Qualitative TLC Analysis
-
Prepare a TLC chamber with an appropriate solvent system (e.g., 95:5 Dichloromethane:Methanol with 0.5% Triethylamine).
-
Dissolve a small amount of your suspect amine in a suitable solvent (e.g., Dichloromethane).
-
Spot the suspect sample alongside a trusted reference standard (if available) on a silica gel TLC plate.
-
Develop the plate in the prepared chamber.
-
Visualize the plate under UV light (254 nm) and then stain with an appropriate agent (e.g., potassium permanganate or ninhydrin).
-
Interpretation: The appearance of new spots, particularly near the baseline (polar impurities like N-oxides) or at different Rf values, indicates the presence of degradation products.
Step 3: Identifying the Source of Oxidation
Use the following workflow to pinpoint the likely cause of degradation.
Caption: Troubleshooting workflow for identifying oxidation sources.
Part 3: Protocols for Optimal Storage and Handling
Adherence to these protocols will significantly extend the shelf-life and maintain the purity of this compound.
Protocol 1: Long-Term Storage of Unopened Containers
-
Receiving: Upon receipt, inspect the container seal for any damage. For high-purity material, it should arrive in a bottle with a septum-lined cap, such as an Aldrich Sure/Seal™ bottle.[3][11]
-
Labeling: Ensure the container is clearly labeled with the date of receipt.
-
Parafilm Sealing: Wrap the cap and neck of the bottle with Parafilm® as a secondary barrier against moisture and atmospheric exchange.
-
Storage Environment: Place the sealed container in a dark, designated cold storage area (refrigerator at 2-8°C or freezer at –20°C).[6] Log the location and date.
Protocol 2: Handling and Dispensing Under Inert Atmosphere
This protocol describes the standard syringe transfer technique to prevent atmospheric exposure.
Caption: Workflow for transferring air-sensitive amines.
Detailed Steps:
-
Prepare Glassware: Ensure all glassware, syringes, and needles are thoroughly oven-dried to remove residual moisture.[11]
-
Inert Reaction Flask: Assemble the reaction flask and purge it with a dry, inert gas (argon is denser than air and often preferred).[2]
-
Prepare Reagent Bottle: Secure the bottle of this compound. Puncture the septum with a needle connected to an inert gas line with a bubbler to provide positive pressure (no more than 5 psi).[3]
-
Dispense Reagent: Using a clean, dry, gas-tight syringe, pierce the septum and withdraw the desired volume of the amine. The positive pressure in the bottle will prevent air from entering.
-
Transfer: Quickly transfer the amine to the prepared reaction flask.
-
Reseal and Store: Remove the inert gas needle from the reagent bottle, replace the outer cap, and return the bottle to its designated cold storage location.
Part 4: Scientific Rationale and Mechanisms
Understanding the chemical principles behind degradation is key to preventing it.
The Chemistry of Amine Oxidation
This compound has two primary sites susceptible to oxidation: the primary aminomethyl group (-CH₂NH₂) and the nitrogen atom of the pyridine ring.
-
Oxidation of the Primary Amine: The primary amine can undergo oxidative dehydrogenation, often catalyzed by trace metals or light, to form an intermediate imine. This imine can be unstable and may participate in further reactions. This is a common pathway for primary amines.[13][14]
-
Oxidation of the Pyridine Ring: The lone pair of electrons on the pyridine nitrogen can be oxidized to form a pyridine-N-oxide. This is a well-documented transformation.[9][15]
The Role of Protective Measures
-
Inert Atmosphere: Oxygen is a key reactant in the oxidation process, often involving free-radical mechanisms.[16] By replacing oxygen with an inert gas like argon or nitrogen, the primary oxidative pathway is blocked.[3]
-
Low Temperature: Chemical reactions, including degradation, proceed at a slower rate at lower temperatures according to the Arrhenius equation. Storing the compound at –20°C versus ambient temperature can decrease the degradation rate by an order of magnitude or more.[5][6]
-
Light Protection: UV light can provide the activation energy needed to initiate free-radical oxidation pathways. Using amber glass vials or storing containers in the dark prevents this photo-oxidation.[4]
-
Moisture Exclusion: Amines are hygroscopic and can absorb water from the air.[5] While water itself is not an oxidant, its presence can facilitate certain degradation pathways or react with byproducts.
References
-
Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. [Link]
-
Storage of air and temperature sensitive reagents. Chemistry Stack Exchange. [Link]
-
Air-Sensitive Chemistry: Practical and Safety Considerations. Fisher Scientific. [Link]
-
Handling air-sensitive reagents AL-134. MIT. [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]
-
Short- and Long-Term Stability of Aromatic Amines in Human Urine. MDPI. [Link]
-
Analytical methods used to quantify amine oxidation. ResearchGate. [Link]
-
Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. ResearchGate. [Link]
-
Amine. Britannica. [Link]
-
Amine Oxidation Catalyzed by NO2. OSTI.GOV. [Link]
- Inhibition of amine oxidation.
-
CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda - University of Helsinki. [Link]
-
Developments in the Aerobic Oxidation of Amines. ACS Publications. [Link]
- Amine inhibition of oxidation.
-
Ozone-Mediated Amine Oxidation and Beyond: A Solvent-Free, Flow-Chemistry Approach. Organic Chemistry Portal. [Link]
-
Thin-layer chromatography of amine oxidation products. Analytical Chemistry. [Link]
-
Qualitative Organic Analysis – Identification of an Unknown. Course Hero. [Link]
-
This compound (C8H12N2O). PubChemLite. [Link]
-
Photo-oxidation mechanism of methylamine. ResearchGate. [Link]
-
Oxidation of methylamine. OSTI.GOV. [Link]
-
Oxidation of Secondary and Primary Amines. SlideShare. [Link]
-
Palladium(II) Catalyzed Oxidation of Methyl Amine by N-Bromosuccinimide in Alkaline Medium : A Kinetic and Mechanistic Study. Oriental Journal of Chemistry. [Link]
-
Mechanistic Investigation of Nitroxide-based Polymerization Inhibitors. University of Toronto. [Link]
-
(6-phenoxypyridin-3-yl)methanamine (C12H12N2O). PubChemLite. [Link]
-
(6-Methoxy-3-pyridinyl)-pyridin-3-ylmethanamine. PubChem. [Link]
-
N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide. MDPI. [Link]
- Novel ester of 6-((hexahydro-1H-azepin-1-yl)methyleneamino)penicillanic acid, process for its production, and its use as antibacterial agent.
Sources
- 1. Amine | Organic Chemistry, Structure & Uses | Britannica [britannica.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. as.uky.edu [as.uky.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. mdpi.com [mdpi.com]
- 7. Making sure you're not a bot! [helda.helsinki.fi]
- 8. researchgate.net [researchgate.net]
- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 10. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]
- 11. ehs.umich.edu [ehs.umich.edu]
- 12. web.mit.edu [web.mit.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. Ozone-Mediated Amine Oxidation and Beyond: A Solvent-Free, Flow-Chemistry Approach [organic-chemistry.org]
- 16. osti.gov [osti.gov]
Validation & Comparative
A Researcher's Guide to the ¹H and ¹³C NMR Spectral Analysis of (6-Ethoxypyridin-3-yl)methanamine
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (6-Ethoxypyridin-3-yl)methanamine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data report to offer a comparative and interpretive guide grounded in fundamental principles of NMR spectroscopy. We will explore the structural nuances revealed by chemical shifts, coupling constants, and signal multiplicities, providing a robust framework for the unambiguous characterization of this and similar molecules.
Introduction: The Structural Significance of this compound
This compound is a substituted pyridine derivative featuring an ethoxy group at the 6-position and an aminomethyl group at the 3-position. This unique substitution pattern makes it a valuable building block in medicinal chemistry and materials science. Accurate structural confirmation is paramount for its application, and NMR spectroscopy stands as the gold standard for the unambiguous elucidation of its molecular architecture in solution.[1][2] This guide will dissect its ¹H and ¹³C NMR spectra, offering a detailed rationale for the assignment of each resonance and comparing these features to related structural motifs.
Molecular Structure and Predicted Spectral Features
A foundational understanding of the molecule's structure is essential for predicting and interpreting its NMR spectra. The key structural features include a disubstituted pyridine ring, an ethoxy group (-OCH₂CH₃), and an aminomethyl group (-CH₂NH₂).
Expected ¹H NMR Signals:
-
Aromatic Protons: Three distinct signals from the pyridine ring. The electron-donating ethoxy group and the aminomethyl group will influence their chemical shifts.
-
Ethoxy Group Protons: A quartet for the methylene (-OCH₂-) protons coupled to the methyl protons, and a triplet for the terminal methyl (-CH₃) protons.
-
Aminomethyl Protons: A singlet or a broad singlet for the methylene (-CH₂N-) protons and a typically broad singlet for the amine (-NH₂) protons, the latter of which is often solvent and concentration-dependent.[3]
-
Amine Protons: The -NH₂ protons are exchangeable and often appear as a broad signal, which can be confirmed by a D₂O exchange experiment.[3][4]
Expected ¹³C NMR Signals:
-
Pyridine Ring Carbons: Five distinct signals are expected, as the substitution breaks the symmetry of the pyridine ring.
-
Ethoxy Group Carbons: Two signals corresponding to the methylene and methyl carbons.
-
Aminomethyl Carbon: One signal for the methylene carbon attached to the nitrogen.
Below is a diagram of the molecular structure with atom numbering for reference in the spectral analysis.
Caption: Structure of this compound with atom numbering.
Experimental Protocol for NMR Data Acquisition
Achieving high-quality, reproducible NMR data is contingent on a well-defined experimental protocol. The following steps outline a standard procedure for the analysis of small molecules like this compound.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shifts of labile protons, such as those of the amine group.[5][6] DMSO-d₆ is often preferred for observing amine protons as it can reduce the rate of proton exchange.[6]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift scale to 0 ppm.
-
-
Instrument Setup and Calibration:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and match the probe for the respective nuclei (¹H and ¹³C).
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Employ a standard single-pulse experiment (e.g., Bruker's zg30 or zg).[7]
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Use a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.[8]
-
Set the relaxation delay (D1) to be at least 1.5 seconds to allow for adequate relaxation of the protons between scans, ensuring accurate integration.[7]
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., Bruker's zgpg30) to simplify the spectrum to single lines for each unique carbon.
-
Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).[9]
-
A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
A relaxation delay of 2 seconds is generally sufficient for qualitative analysis. For quantitative analysis, longer delays are necessary.[10]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to obtain pure absorption lineshapes.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Caption: General workflow for NMR sample preparation, data acquisition, and analysis.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides a wealth of information about the proton environment in the molecule. The following is a detailed interpretation of the expected spectrum.
| Signal | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment | Rationale |
| 1 | ~8.0-8.2 | d | 1H | H2 | Deshielded by the adjacent ring nitrogen and the resonance effect of the ethoxy group. |
| 2 | ~7.4-7.6 | dd | 1H | H4 | Coupled to both H2 and H5. Its position is influenced by the aminomethyl group. |
| 3 | ~6.6-6.8 | d | 1H | H5 | Shielded by the electron-donating ethoxy group at the para position. |
| 4 | ~4.3-4.5 | q | 2H | H9 (-OCH₂CH₃) | Methylene protons of the ethoxy group, split into a quartet by the adjacent methyl protons. |
| 5 | ~3.8-4.0 | s | 2H | H7 (-CH₂NH₂) | Methylene protons adjacent to the amine and the aromatic ring. |
| 6 | ~1.6-2.0 | br s | 2H | H8 (-NH₂) | Labile amine protons, often a broad singlet.[3] Its chemical shift is highly variable. |
| 7 | ~1.3-1.5 | t | 3H | H10 (-OCH₂CH₃) | Methyl protons of the ethoxy group, split into a triplet by the adjacent methylene protons. |
Comparative Insights:
-
Comparison with 3-Aminomethylpyridine: In the absence of the 6-ethoxy group, the aromatic protons of 3-aminomethylpyridine appear at approximately 8.52, 7.66, and 7.26 ppm in CDCl₃.[11] The presence of the electron-donating ethoxy group in our target molecule is expected to shift the aromatic protons, particularly H5, to a higher field (lower ppm).
-
Solvent Effects: The chemical shift of the amine protons (H8) is highly dependent on the solvent, concentration, and temperature due to varying degrees of hydrogen bonding.[3][5] In a non-polar solvent like CDCl₃, the signal may be sharper and at a lower chemical shift compared to a hydrogen-bond accepting solvent like DMSO-d₆.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum provides a direct count of the number of unique carbon atoms and information about their electronic environment.
| Signal | Chemical Shift (δ, ppm) (Predicted) | Assignment | Rationale |
| 1 | ~163-165 | C6 | Carbon attached to the electronegative oxygen of the ethoxy group, significantly deshielded. |
| 2 | ~148-150 | C2 | Deshielded due to its proximity to the ring nitrogen. |
| 3 | ~138-140 | C4 | Aromatic carbon, with its chemical shift influenced by the adjacent substituents. |
| 4 | ~125-128 | C3 | The point of attachment for the aminomethyl group. |
| 5 | ~110-112 | C5 | Shielded by the electron-donating ethoxy group. |
| 6 | ~60-62 | C9 (-OCH₂CH₃) | Methylene carbon of the ethoxy group. |
| 7 | ~45-48 | C7 (-CH₂NH₂) | Aliphatic carbon attached to a nitrogen atom. Typical range is 37-45 ppm.[12] |
| 8 | ~14-16 | C10 (-OCH₂CH₃) | Methyl carbon of the ethoxy group. |
Comparative Insights:
-
Comparison with 6-Ethoxypyridine: The introduction of the aminomethyl group at the 3-position will cause shifts in the resonances of the pyridine ring carbons compared to 6-ethoxypyridine, particularly for C3 and its neighboring carbons, C2 and C4.
-
Predictive Tools: The predicted chemical shifts can be refined using computational NMR prediction software, which utilizes large databases of experimental data and various algorithms to provide more accurate estimations.[1][13][14][15]
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a detailed and unambiguous fingerprint of its molecular structure. The characteristic signals of the substituted pyridine ring, the ethoxy group, and the aminomethyl group are all clearly resolved and assignable. This guide provides a comprehensive framework for the interpretation of these spectra, grounded in established NMR principles and supported by comparative data. By following the detailed experimental protocol and analytical reasoning presented, researchers can confidently verify the structure and purity of this important chemical entity, ensuring the integrity of their subsequent research and development endeavors.
References
- Giraudeau, P., et al. (2021). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 11(9), 579.
-
ResearchGate. (2015). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Retrieved from [Link]
- Hashimoto, M., & Sakata, K. (1995). Solvent effects on proton NMR chemical shifts of macrocyclic and nonmacrocyclic compounds employed with N-H functional group. Analytical Sciences, 11(4), 631-635.
- Gervais, C., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(13), 5345-5355.
-
Reddit. (2023). Amine protons on NMR. Retrieved from [Link]
-
JoVE. (n.d.). NMR Spectroscopy Of Amines. Retrieved from [Link]
-
Boston University. (n.d.). Basic NMR Concepts. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). A List of Commonly used Acquisition Parameters in Bruker TOPSPIN. Retrieved from [Link]
-
University of Missouri-St. Louis. (2020). Optimized Default 1H Parameters. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. Retrieved from [Link]
-
Nanalysis. (2021). NMR acquisition parameters and qNMR. Retrieved from [Link]
-
University of Calgary. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]
-
ResearchGate. (2017). 1H NMR spectrum for compound 3 in pyridine-d5. Retrieved from [Link]
- Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.
-
University of Cambridge. (n.d.). Chemical shifts. Retrieved from [Link]
- Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.
-
ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
- Unknown. (n.d.). 13C NMR.pdf.
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
- Kochev, N. T., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software.
-
CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]
- Unknown. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift.
-
arXiv.org. (2023). Leveraging 13C NMR spectrum data derived from SMILES for machine learning-based prediction of a small biomolecule functionality. Retrieved from [Link]
- Hanna, G. A. (1993). Applications of Quantitative 1H- And 13C-NMR Spectroscopy in Drug Analysis. Analytical Proceedings, 30(10), 405-407.
-
Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
- Thomas, S., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727-731.
-
virtual Chemistry 3D. (n.d.). 13C NMR predictor. Retrieved from [Link]
- Unknown. (n.d.).
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
- Google Patents. (2020). WO2020073011A1 - Compounds and compositions for treating conditions associated with apj receptor activity.
-
ResearchGate. (2005). H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. Retrieved from [Link]
Sources
- 1. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Video: NMR Spectroscopy Of Amines [jove.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 8. mdpi.com [mdpi.com]
- 9. bhu.ac.in [bhu.ac.in]
- 10. Applications of quantitative 1H- and 13C-NMR spectroscopy in drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3-(Aminomethyl)pyridine(3731-52-0) 1H NMR [m.chemicalbook.com]
- 12. users.wfu.edu [users.wfu.edu]
- 13. acdlabs.com [acdlabs.com]
- 14. Visualizer loader [nmrdb.org]
- 15. CASPRE [caspre.ca]
A Comparative Guide to the Bioactivity of Ethoxy and Methoxy Pyridine Methanamines in Drug Discovery
For researchers and scientists in the field of medicinal chemistry, the pyridine methanamine scaffold represents a cornerstone for developing novel therapeutics. Its structural versatility allows for fine-tuning of pharmacological properties. This guide provides an in-depth comparison of two common substitutions on this scaffold: the ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) groups. While seemingly a minor difference of a single methylene unit, this alteration can profoundly impact a compound's bioactivity through changes in lipophilicity, steric profile, and metabolic stability. We will explore the causality behind these differences, supported by experimental data and detailed protocols to empower your own drug development programs.
Part 1: The Physicochemical Nuances: Methoxy vs. Ethoxy
The choice between a methoxy and an ethoxy substituent is a critical decision in lead optimization. It is a balance between subtle modifications in size, lipophilicity, and conformational flexibility that can dictate a molecule's interaction with its biological target and its overall pharmacokinetic profile.
-
Lipophilicity: The addition of a methylene group makes the ethoxy substituent inherently more lipophilic than the methoxy group. This seemingly small change can significantly influence a compound's ability to cross cellular membranes, potentially leading to improved bioavailability and target engagement within the cell. However, excessive lipophilicity can also lead to off-target effects and reduced solubility. A study on the bioisosteric replacement of oxygenated functionalities found that converting a methoxy group to a more lipophilic fluorine atom resulted in logP changes ranging from -1.08 to +0.63, demonstrating the context-dependent nature of such modifications on overall molecular properties[1].
-
Steric and Conformational Effects: The ethyl group of an ethoxy substituent is not only larger but also conformationally more flexible than a methyl group. This can be a double-edged sword. The increased bulk may provide a better steric fit in a large hydrophobic binding pocket of a target protein, enhancing potency. Conversely, it could also lead to steric clashes that prevent optimal binding. The rotational freedom of the C-C bond in the ethoxy group allows it to adopt various conformations, which might be crucial for induced-fit binding models.
-
Metabolic Stability: Methoxy groups, particularly on aromatic rings, are susceptible to O-demethylation by cytochrome P450 enzymes, a common metabolic pathway that can lead to rapid clearance of a drug. The ethoxy group can also undergo O-dealkylation, but the rate may differ, potentially offering a strategy to improve metabolic stability and prolong the compound's half-life.
Caption: Physicochemical differences and their impact on bioactivity.
Part 2: Comparative Bioactivity Analysis: Evidence from the Field
Direct, side-by-side comparisons of ethoxy and methoxy pyridine methanamines are often specific to a particular biological target. However, by synthesizing data from various studies on pyridine derivatives, a clear picture emerges of how this substitution can modulate efficacy.
Anticancer and Antiproliferative Activity
In the realm of oncology, pyridine derivatives have been extensively studied as inhibitors of various targets, including kinases and tubulin.[2][3][4] The choice between an ethoxy and methoxy group can significantly alter the potency of these inhibitors.
A study on 2-oxo-pyridine derivatives as potential EGFR and VEGFR-2 inhibitors provided a direct comparison.[5] When evaluating compounds derived from p-methoxy benzaldehyde and p-ethoxy benzaldehyde, the results indicated that the ethoxy group is more advantageous than the methoxy group for cytotoxic activity against HepG-2 and Caco-2 cancer cell lines.[5] This suggests that for this particular scaffold, the increased lipophilicity or altered steric profile of the ethoxy group enhances its anticancer effects.
Similarly, in a series of novel pyridine derivatives designed as phosphodiesterase 3 (PDE3) inhibitors, an ethoxy-substituted compound emerged as a lead candidate. Compound Id , featuring a 2-ethoxyphenyl group, showed the strongest PDE3 inhibition, while compound Ii , also with a 2-ethoxyphenyl moiety, was the most active in inhibiting colon tumor cell growth with an IC₅₀ of 3 μM.[6]
| Compound Class | Substitution | Target/Cell Line | Bioactivity (IC₅₀/GI₅₀) | Source |
| 4-(alkoxystyryl)-6-methyl-2-oxopyridine | p-Methoxy | HepG-2 / Caco-2 | 78.17 µM / 84.43 µM | [5] |
| 4-(alkoxystyryl)-6-methyl-2-oxopyridine | p-Ethoxy | HepG-2 / Caco-2 | 63.11 µM / 75.68 µM | [5] |
| N-alkyl-N-(4-methoxyphenyl)pyridin-2-amine | 4-Methoxy | Various Tumor Lines | 0.19 - 9.63 µM | [7][8] |
| 2-imino-dihydropyridine-3-carbonitrile | 2-Ethoxy | HT-29 (Colon) / PDE3A | 3 µM / 27 µM | [6] |
Table 1: Comparative anticancer activity of alkoxy-substituted pyridine derivatives.
Antimicrobial and Antitubercular Activity
Pyridine methanamines have also shown significant promise as antimicrobial agents. Structure-activity relationship (SAR) studies on pyridine-2-methylamine derivatives as inhibitors of the essential mycobacterial transporter MmpL3 have demonstrated the importance of substitutions on the pyridine ring.[9] While this specific study did not directly compare ethoxy and methoxy groups, it established that modulating the steric and electronic properties of the scaffold is key to achieving potent antitubercular activity, with lead compounds showing Minimum Inhibitory Concentration (MIC) values as low as 0.0156 µg/mL.[9] The principles derived from this research can guide the rational design of new analogs, including those with ethoxy substitutions, to potentially enhance cell wall penetration and target engagement in Mycobacterium tuberculosis.
Part 3: Essential Experimental Protocols
To rigorously compare the bioactivity of your synthesized compounds, standardized and validated assays are crucial. Below are step-by-step protocols for determining cytotoxicity and antimicrobial efficacy.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol determines the concentration of a compound that inhibits 50% of cell growth (IC₅₀), a key metric for anticancer activity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method based on the ability of metabolically active cells to reduce the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HepG-2, Caco-2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test compounds (both ethoxy and methoxy analogs) in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (DMSO only) and an untreated control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. This allows for the conversion of MTT to formazan by viable cells.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve (Viability % vs. Log Concentration) to determine the IC₅₀ value using non-linear regression analysis.[10]
Caption: Workflow for the MTT cytotoxicity assay.
Protocol 2: Antimicrobial Susceptibility Testing (MIC Assay)
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.
Principle: The broth microdilution method is used to determine the MIC. A standardized inoculum of bacteria is challenged with serial dilutions of the test compounds in a liquid growth medium. Growth is assessed visually or by using a viability indicator.[11]
Step-by-Step Methodology:
-
Compound Preparation: In a 96-well microplate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, Middlebrook 7H9 for mycobacteria).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microplate. Include a positive control (bacteria only) and a negative control (broth only).
-
Incubation: Seal the plates and incubate at 37°C for 18-24 hours (for most bacteria) or 7-14 days (for M. tuberculosis).
-
MIC Determination: After incubation, add a resazurin-based indicator solution to each well and re-incubate. A color change from blue (no growth) to pink (growth) indicates metabolic activity. The MIC is the lowest compound concentration that prevents this color change, indicating growth inhibition.[11]
Part 4: Mechanistic Grounding and Future Directions
The observed differences in bioactivity between ethoxy and methoxy analogs are rooted in their fundamental interactions at the molecular level. For instance, many pyridine-based anticancer agents function as inhibitors of signaling pathways crucial for cell proliferation, such as the PI3K/mTOR pathway.[12]
Caption: Simplified PI3K/AKT/mTOR signaling pathway.
The superior activity of an ethoxy analog in a given assay could be due to its enhanced lipophilicity allowing for higher intracellular concentrations, or its larger size enabling additional van der Waals interactions within the ATP-binding pocket of a kinase like PI3K or mTOR.
Future Directions for Researchers:
-
Co-crystallization Studies: Obtaining X-ray crystal structures of both methoxy and ethoxy analogs bound to their target protein can provide definitive evidence for their binding modes and explain differences in potency.
-
Pharmacokinetic Profiling: Conduct in vitro metabolic stability assays using liver microsomes to compare the rates of O-dealkylation between the ethoxy and methoxy analogs.[11] This will provide crucial data for selecting candidates with favorable PK properties.
-
Systematic SAR: Synthesize and test a focused library of compounds where the position of the ethoxy/methoxy group on the pyridine ring is varied to build a more comprehensive structure-activity relationship model.
By systematically evaluating the subtle yet significant differences between ethoxy and methoxy substitutions, researchers can make more informed decisions in the design and optimization of potent and selective pyridine methanamine-based drug candidates.
References
-
Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. (n.d.). PMC. [Link]
-
Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. (2013). PMC. [Link]
-
Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. (2023). PMC. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). MDPI. [Link]
-
The Influence of Methoxy and Ethoxy Groups on Supramolecular Arrangement of Two Methoxy-chalcones. (2020). SciELO. [Link]
-
The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). PubMed. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). ResearchGate. [Link]
-
Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives. (2026). PubMed. [Link]
-
Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2023). MDPI. [Link]
-
Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. (2014). PMC. [Link]
-
Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors. (2016). PMC. [Link]
-
Synthesis and Biological Evaluation of Novel 2-Methoxypyridylamino-Substituted Riminophenazine Derivatives as Antituberculosis Agents. (2014). MDPI. [Link]
-
Synthesis and biological evaluation of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a new class of tubulin polymerization inhibitors. (2013). PubMed. [Link]
-
The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. (n.d.). ChemRxiv. [Link]
-
Chemical Characterization of Bioactive Compounds in Extracts and Fractions from Litopenaeus vannamei Muscle. (2025). MDPI. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
